molecular formula C6H7N3O2 B1497427 Pyridine-4-carboxamidoxime N-oxide CAS No. 66168-50-1

Pyridine-4-carboxamidoxime N-oxide

カタログ番号: B1497427
CAS番号: 66168-50-1
分子量: 153.14 g/mol
InChIキー: MBWVMSCELRFKRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-4-carboxamidoxime N-oxide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine-4-carboxamidoxime N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-4-carboxamidoxime N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

66168-50-1

分子式

C6H7N3O2

分子量

153.14 g/mol

IUPAC名

N'-hydroxy-1-oxidopyridin-1-ium-4-carboximidamide

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,10H,(H2,7,8)

InChIキー

MBWVMSCELRFKRC-UHFFFAOYSA-N

異性体SMILES

C1=C[N+](=CC=C1/C(=N\O)/N)[O-]

正規SMILES

C1=C[N+](=CC=C1C(=NO)N)[O-]

製品の起源

United States
Foundational & Exploratory

Pyridine-4-carboxamidoxime N-oxide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pyridine-4-carboxamidoxime N-oxide: Structure, Properties, Synthesis, and Applications

Abstract

Pyridine-4-carboxamidoxime N-oxide, systematically named (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide, is a bifunctional heterocyclic compound of increasing interest to the scientific community. Integrating the established reactivity of a pyridine N-oxide with the versatile coordinating and hydrogen-bonding capabilities of a carboxamidoxime moiety, this molecule presents a unique scaffold for applications in materials science, coordination chemistry, and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, known physicochemical properties, a validated synthetic pathway with detailed protocols, and a predictive analysis of its spectroscopic signature. Furthermore, it explores its chemical reactivity and potential applications, positioning it as a valuable building block for researchers in drug development and materials engineering.

Molecular Structure and Supramolecular Assembly

The defining characteristic of Pyridine-4-carboxamidoxime N-oxide is its unique combination of functional groups, which dictates its chemical behavior and its arrangement in the solid state.

Systematic Name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide[1] Chemical Formula: C₆H₇N₃O₂[1]

The molecular structure consists of a central pyridine ring that has been oxidized at the nitrogen atom, forming an N-oxide. Attached at the 4-position of this ring is a carboxamidoxime group (-C(=NOH)NH₂). X-ray crystallography has confirmed that the hydroxycarbamimidoyl group is essentially coplanar with the aromatic pyridine ring, with a root-mean-square deviation of just 0.112 Å.[1]

In the solid state, the molecule exhibits a remarkable capacity for self-assembly through a network of strong hydrogen bonds. These interactions occur between the oxime oxygen and the N-oxide oxygen (O—H⋯O), as well as between an amine nitrogen and the N-oxide oxygen (N—H⋯O).[1] This specific bonding pattern links four individual molecules together, creating a distinct R³₄(24) ring motif.[1] The propagation of these motifs generates extensive two-dimensional sheets parallel to the (100) face of the unit cell, resulting in a layered supramolecular architecture. Notably, no significant π–π stacking interactions are observed in the crystal structure.[1]

Physicochemical Properties

While comprehensive physical data for Pyridine-4-carboxamidoxime N-oxide is not extensively documented, key properties have been established through crystallographic analysis and its method of preparation.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.15 g/mol [1]
Appearance Clear, colorless crystals[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Solubility Soluble in methanol[1]

The successful crystallization from methanol indicates its solubility in polar protic solvents.[1] Other key data points, such as melting point and pKa, have not been reported in the reviewed literature.

Synthesis and Purification

The synthesis of Pyridine-4-carboxamidoxime N-oxide can be logically achieved via a two-step process starting from commercially available 4-cyanopyridine. This pathway leverages well-established transformations in heterocyclic chemistry.

Synthetic Workflow Diagram

G 4-Cyanopyridine 4-Cyanopyridine m-CPBA m-CPBA, DCM 0-25 °C, 24h 4-Cyanopyridine->m-CPBA 4-Cyanopyridine_N-oxide 4-Cyanopyridine_N-oxide m-CPBA->4-Cyanopyridine_N-oxide Hydroxylamine NH₂OH·HCl, Base Ethanol, Reflux 4-Cyanopyridine_N-oxide->Hydroxylamine Target_Molecule Pyridine-4-carboxamidoxime N-oxide

Caption: Proposed two-step synthesis of Pyridine-4-carboxamidoxime N-oxide.

Step 1: Synthesis of 4-Cyanopyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. This transformation is crucial as it deactivates the nitrogen towards electrophiles and modifies the electronic properties of the ring, directing subsequent reactivity.[2] The use of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) is a standard and efficient method for this purpose.[3]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-cyanopyridine (1.0 eq) and dissolve in dichloromethane (DCM, approx. 9 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the oxidation reaction.

  • Reagent Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA, approx. 1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 24 hours.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., DCM/MeOH = 10:1) to confirm the complete consumption of the starting material.[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to 4-5 with a suitable base (e.g., saturated NaHCO₃ solution). Stir for 2-3 hours.

  • Isolation: Filter the mixture. The aqueous filtrate contains the product. Concentrate the filtrate and dry under vacuum to yield 4-cyanopyridine N-oxide, which can be used in the next step without further purification if purity is sufficient (>95%).[3]

Step 2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

The conversion of the nitrile functional group on the N-oxide intermediate to a carboxamidoxime is achieved by reaction with hydroxylamine. This nucleophilic addition to the carbon-nitrogen triple bond is a reliable method for synthesizing amidoximes.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine N-oxide (1.0 eq) in ethanol.

  • Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine by adding an aqueous solution of a base (e.g., sodium carbonate, 1.5 eq) to hydroxylamine hydrochloride (1.5 eq).

  • Reaction: Add the hydroxylamine solution to the ethanolic solution of the nitrile.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration. For high-purity material suitable for crystallographic analysis, recrystallization can be performed by dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly to room temperature.[1]

Spectroscopic Characterization: A Predictive Guide

As experimental spectra are not widely published, this section provides a predictive analysis of the key spectroscopic features expected for Pyridine-4-carboxamidoxime N-oxide, based on data from analogous structures.[4][5][6] This serves as a reference for researchers aiming to characterize this molecule.

Generalized Protocol for Spectroscopic Analysis
  • Sample Preparation: For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile.[7]

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • IR Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) in positive ion mode to confirm the exact mass.

Predicted Spectral Data
  • ¹H NMR (DMSO-d₆):

    • Aromatic Protons: Two distinct signals are expected in the aromatic region. The protons ortho to the N-oxide group (H2, H6) will be significantly deshielded, appearing as a doublet around δ 8.2-8.4 ppm. The protons meta to the N-oxide (H3, H5) will appear as a doublet at a more upfield position, likely around δ 7.4-7.6 ppm. This pattern is characteristic of 4-substituted pyridine N-oxides.[4]

    • Amine (-NH₂) Protons: A broad singlet integrating to 2H is expected, likely in the region of δ 5.5-6.5 ppm.

    • Oxime (-OH) Proton: A broad singlet integrating to 1H is expected, typically appearing further downfield, potentially > δ 9.0 ppm.

  • ¹³C NMR (DMSO-d₆):

    • Aromatic Carbons: The carbons attached to the N-oxide (C2, C6) are expected around δ 138-140 ppm. The substituted carbon (C4) would be in a similar region, while the C3 and C5 carbons would be more shielded, around δ 125-128 ppm.[4]

    • Amidoxime Carbon (C=NOH): This carbon is expected to appear in the range of δ 145-155 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ from the oxime hydroxyl group.

    • N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N Stretch (Oxime): A medium intensity band around 1640-1660 cm⁻¹.

    • N-O Stretch (N-Oxide): A strong, characteristic absorption band around 1250-1300 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ with an expected m/z of approximately 154.0611, corresponding to the formula [C₆H₈N₃O₂]⁺.

Chemical Reactivity and Potential Applications

The dual functionality of Pyridine-4-carboxamidoxime N-oxide makes it a versatile building block with significant potential in several scientific domains.

  • Coordination Chemistry and Materials Science: The molecule has been successfully used to grow crystals and has been investigated for the synthesis of metal-organic frameworks (MOFs).[1] The amidoxime group is a well-known chelating agent for various metal ions, while the N-oxide oxygen can also act as a coordinating site. This dual coordinating ability makes it an attractive ligand for constructing novel coordination polymers with potentially interesting catalytic or magnetic properties.

  • Medicinal Chemistry and Drug Development:

    • Bioisosterism: The pyridine N-oxide motif is recognized as a potent bioisosteric replacement for carbonyl groups, capable of acting as a strong hydrogen bond acceptor.[8] This has been exploited in the design of inhibitors for enzymes like thrombin and p38 MAP kinase.[8]

    • Scaffold for Biologically Active Molecules: Pyridine N-oxides are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[9] The N-oxide group facilitates electrophilic substitution at the 2- and 4-positions of the pyridine ring, which can then be deoxygenated to yield the final substituted pyridine.[2] This compound could serve as a precursor to novel therapeutics, leveraging the established biological importance of functionalized pyridines.[10][11]

  • Organic Synthesis: Beyond its role as a ligand or pharmaceutical scaffold, the N-oxide functionality can be used as an internal oxidant in various chemical transformations, expanding its utility in synthetic organic chemistry.[12]

Conclusion

Pyridine-4-carboxamidoxime N-oxide is a highly functionalized heterocyclic compound with well-defined structural features and a straightforward synthetic route. Its unique combination of a strong hydrogen-bond accepting N-oxide and a metal-chelating amidoxime group provides a rich platform for innovation. For researchers in materials science, it offers a promising ligand for the design of novel supramolecular assemblies and coordination polymers. For medicinal chemists and drug development professionals, it represents a versatile scaffold and intermediate for the synthesis of new therapeutic agents. The detailed synthetic and predictive characterization data provided in this guide serve as a foundational resource for unlocking the full potential of this valuable chemical entity.

References

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
  • Lynch, V., et al. (2020). Pyridine-4-carboxamidoxime N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1604–1607. (URL: [Link])

  • Yamamoto, Y., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Journal of the Korean Chemical Society, 52(4), 414-416. (URL: [Link])

  • Supporting Information for N-oxidation of Pyridine Derivatives. (URL: [Link])

  • Matsumura, E., et al. (1970). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan, 43(10), 3210-3214. (URL: [Link])

  • Cheméo. (2023). Chemical Properties of Isonicotinic acid N-oxide (CAS 13602-12-5). (URL: [Link])

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. (URL: [Link])

  • NIST. (2021). 4-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook, SRD 69. (URL: [Link])

  • Wikipedia. (2023). Pyridine-N-oxide. (URL: [Link])

  • PubChem. (n.d.). 4-Pyridinealdoxime. National Center for Biotechnology Information. (URL: [Link])

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. (URL: [Link])

  • Global Substance Registration System. (n.d.). ISONICOTINAMIDOXIME. (URL: [Link])

  • Al-Tel, T. H. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(1), 129-143. (URL: [Link])

  • Kauppinen, R., et al. (2001). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 39(8), 457-464. (URL: [Link])

  • LookChem. (2026). The Role of Pyridine N-oxide in Modern Organic Synthesis. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. (URL: [Link])

  • NIST. (2021). 4-Pyridinecarboxamide. NIST Chemistry WebBook, SRD 69. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). N-O Bond Formation. (URL: [Link])

  • Balasubramanian, M., & Keay, J. G. (1996). A New Convenient Synthesis of Pyridine-N-oxides.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. (URL: [Link])

Sources

Thermodynamic Stability and Thermal Degradation Kinetics of Pyridine-4-carboxamidoxime N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-4-carboxamidoxime N-oxide (systematic name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide) is a bifunctional molecule of significant interest in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates[1]. The compound’s thermodynamic stability is governed by the delicate interplay between the resonance-stabilized pyridine N-oxide ring and the thermally labile amidoxime moiety. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, detailing bond dissociation enthalpies, phase transitions, and the kinetic pathways of its thermal degradation.

Structural Thermodynamics & Electronic Landscape

The thermodynamic baseline of Pyridine-4-carboxamidoxime N-oxide is dictated by its extensive intermolecular hydrogen-bonding network and the electronic nature of the N-O bond. Crystallographic studies reveal that the compound crystallizes in hydrogen-bonding layers, driven by strong O—H⋯O and N—H⋯O interactions that build highly stable R³₄(24) ring motifs[1].

The pyridine N-oxide ring possesses an "extra" resonance stabilization energy of approximately 28.7 to 34.2 kcal/mol, which significantly influences its thermal behavior[2]. Despite this aromatic stabilization, the N-O bond remains the primary site of thermodynamic vulnerability. The N-O bond dissociation enthalpy (BDE) in pyridine N-oxides typically ranges from 60 to 70 kcal/mol[2]. Upon thermal or photochemical excitation, the molecule can undergo an n → π* electronic transition, leading to a minimum energy conical intersection (MECI) that facilitates structural rearrangement or deoxygenation[3].

Mechanism A Pyridine-4-carboxamidoxime N-oxide B Dehydration Pathway (Amidoxime -> Nitrile) A->B Endothermic ~140-160 °C C Deoxygenation Pathway (N-O Cleavage) A->C Exothermic >200 °C D 4-Cyanopyridine N-oxide + H2O B->D E Pyridine-4-carboxamidoxime + 1/2 O2 C->E F Complete Thermal Degradation (Non-condensable Gases + Char) D->F >260 °C E->F >260 °C

Figure 1: Thermal decomposition pathways of Pyridine-4-carboxamidoxime N-oxide.

Phase Transitions and Degradation Kinetics

The thermal degradation of Pyridine-4-carboxamidoxime N-oxide is a multi-stage process. The disruption of the hydrogen-bonded lattice occurs during an endothermic melting phase transition at approximately 120 °C[4]. Following melting, the compound enters a molten state where structural rearrangement occurs between 140 °C and 160 °C[4].

Beyond 200 °C, the compound undergoes competing degradation pathways:

  • Amidoxime Dehydration: The hydroxycarbamimidoyl group undergoes endothermic dehydration, releasing water to form a nitrile derivative.

  • N-Oxide Deoxygenation: The cleavage of the N-O bond is highly exothermic. If the heat generation rate exceeds the system's dissipation capacity, thermal runaway can occur, a known hazard for alkylpyridine N-oxides[5].

Under an inert atmosphere, the rate-limiting step of decomposition is free nucleation and subsequent nuclei growth, whereas under oxidative conditions, the pathway shifts to a chemical reaction-limited thermo-oxidative degradation[6].

Quantitative Thermodynamic Profile
ParameterValue / RangeAnalytical MethodMechanistic Significance
N-O Bond Dissociation Enthalpy ~60 - 70 kcal/molComputational (B3LYP/M06)Defines the activation barrier for thermal deoxygenation[2].
Resonance Stabilization Energy 28.7 - 34.2 kcal/molComputational"Extra" stabilization of the pyridine N-oxide ring[2].
Melting Phase Transition ~120 °CDSCEndothermic transition disrupting the R³₄(24) hydrogen-bonded lattice[4].
Structural Rearrangement 140 - 160 °CVT-IR / DSCPre-decomposition molecular reorganization in the molten state[4].
Onset of Decomposition >200 °CTGA / ARCExothermic cleavage of N-O and C-N bonds[4].
Apparent Activation Energy ( Ed​ ) 110 - 140 kJ/molOzawa Kinetic ModelEnergy barrier for free nucleation and nuclei growth during degradation[6].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of Pyridine-4-carboxamidoxime N-oxide, empirical workflows must account for both the endothermic phase transitions and the severe exothermic risks associated with N-oxide cleavage.

Workflow S1 Anhydrous Sample Prep S2 TGA-DSC (10 °C/min, N2) S1->S2 S4 Accelerating Rate Calorimetry (ARC) S1->S4 S3 Evolved Gas Analysis (FTIR) S2->S3 S5 Kinetic Modeling (Ozawa Method) S3->S5 S4->S5

Figure 2: Experimental workflow for thermodynamic profiling and kinetic modeling.

Protocol A: Simultaneous Thermal Analysis (TGA-DSC) with Evolved Gas Analysis (EGA)

Causality Focus: Differentiating dehydration from deoxygenation while preventing thermo-oxidative artifacts.

  • System Calibration & Blank Run: Run an empty alumina crucible from 25 °C to 400 °C. Causality: Establishes a flat baseline to ensure minor endothermic shifts during the 140–160 °C structural rearrangement are not instrumental artifacts.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of crystalline Pyridine-4-carboxamidoxime N-oxide into the crucible. Causality: Utilizing a low sample mass prevents localized self-heating (thermal runaway) from skewing the DSC heat flow measurements during the exothermic N-O cleavage.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: Isolates the intrinsic thermal decomposition pathway from thermo-oxidative degradation, which follows a vastly different kinetic model[6].

  • Dynamic Heating: Ramp the temperature at 10 °C/min up to 400 °C.

  • Evolved Gas Analysis (EGA): Route the off-gases through a transfer line heated to 200 °C into an FTIR spectrometer. Causality: The heated line prevents condensation. The FTIR differentiates between the release of H2​O (confirming amidoxime dehydration) and non-condensable gases (confirming N-oxide deoxygenation).

  • Self-Validation Check: Perform a post-run mass balance. The residual char mass measured by the TGA microbalance must mathematically reconcile with the integrated area of the evolved gas peaks from the FTIR. A discrepancy flags a condensation error in the transfer line, automatically invalidating the run.

Protocol B: Accelerating Rate Calorimetry (ARC)

Causality Focus: Quantifying the thermal runaway risk of the N-oxide moiety.

  • Bomb Preparation: Load 1.0 g of the sample into a spherical titanium bomb.

  • Heat-Wait-Search (HWS) Sequence: Heat the bomb in 5 °C increments, wait 15 minutes for thermal equilibration, and search for a self-heating rate exceeding 0.02 °C/min. Causality: Dynamic TGA heating often overestimates the onset temperature due to kinetic lag. The HWS sequence accurately detects the true adiabatic onset temperature of the highly exothermic N-O bond cleavage[5].

  • Pressure Tracking: Monitor the internal pressure continuously. Causality: The deoxygenation of the N-oxide generates significant volumes of non-condensable gases. Tracking the pressure profile is critical for calculating the maximum pressure rate ( dP/dtmax​ ), a mandatory parameter for sizing reactor pressure relief systems.

References

  • [1] Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData. ResearchGate. 1

  • [6] Gubarev, Y. A., et al. (2018). Thermo-oxidative degradation of styryl derivatives of pyridine-N-oxides. ResearchGate. 6

  • [4] A view of compound III, showing the atom labeling. Displacement... (Thermal analysis results obtained using TGA–DSC). ResearchGate.4

  • [3] Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. NIH.gov.3

  • [2] Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.2

  • [5] Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. ACS Publications. 5

Sources

Electronic properties of Pyridine-4-carboxamidoxime N-oxide ligands

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Pyridine-4-carboxamidoxime N-oxide Ligands

Executive Summary

Heterocyclic N-oxides and amidoxime-containing molecules represent two classes of compounds with profound significance in medicinal and coordination chemistry.[1][2] The integration of both functionalities into a single molecular scaffold, as seen in Pyridine-4-carboxamidoxime N-oxide, creates a ligand with a unique and compelling set of electronic properties. This guide offers a detailed exploration of this ligand, intended for researchers, chemists, and drug development professionals. We will dissect its molecular architecture, delve into the electronic contributions of its constituent moieties, analyze its coordination behavior, and provide validated experimental and computational protocols. The overarching goal is to furnish a comprehensive understanding of how the ligand's electronic characteristics underpin its utility in the design of novel metal complexes and advanced therapeutic agents.

Introduction: A Ligand of Dual Functionality

The strategic design of functional molecules is the cornerstone of modern chemistry and drug discovery. Pyridine N-oxides are a well-established class of ligands, valued for their ability to modulate the electronic landscape of the pyridine ring, enhancing reactivity and serving as versatile O-donor ligands in coordination chemistry.[3][4] Their complexes are found in applications ranging from catalysis to medicine, such as the antifungal agent zinc pyrithione.[3]

Concurrently, the amidoxime functional group has been identified as a "privileged scaffold" in medicinal chemistry.[1][5] Molecules bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, antineoplastic, and antihypertensive effects.[5][6] A key feature of amidoximes is their role as prodrugs, which can be metabolically converted to the corresponding amidines, and their capacity to act as nitric oxide (NO) donors, a critical signaling molecule in numerous physiological processes.[6][7][8]

The compound Pyridine-4-carboxamidoxime N-oxide, systematically named (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide, represents a sophisticated fusion of these two domains.[9] Its electronic properties are not merely an additive combination of its parts but a synergistic interplay that offers unique opportunities for creating highly functional coordination complexes and targeted therapeutics. This guide will provide an in-depth analysis of these properties, bridging theoretical understanding with practical application.

Molecular Architecture and Synthesis

The solid-state structure of Pyridine-4-carboxamidoxime N-oxide has been elucidated by X-ray crystallography, revealing a largely planar molecule.[9] The hydroxycarbamimidoyl group is essentially coplanar with the pyridine N-oxide ring, which facilitates electronic communication between the two moieties.[9]

A defining feature of its crystal structure is an extensive two-dimensional supramolecular network built on robust hydrogen bonds. This network involves strong O—H⋯O interactions between the oxime hydroxyl group and the N-oxide oxygen, as well as N—H⋯O hydrogen bonds from the amine group to the N-oxide oxygen.[9] This pronounced hydrogen-bonding capability is a critical factor in its interaction with biological receptors and its utility in crystal engineering.

The synthesis of this ligand is typically achieved through a two-step process: first, the oxidation of a commercially available starting material like 4-cyanopyridine to its corresponding N-oxide, followed by the reaction of the nitrile group with hydroxylamine to form the amidoxime.

Core Electronic Properties: A Tale of Two Moieties

The electronic character of Pyridine-4-carboxamidoxime N-oxide is best understood by examining the contributions of its two primary functional groups.

The Pyridine N-Oxide Moiety

The introduction of the N-oxide group fundamentally alters the electronic distribution of the pyridine ring. The N-O bond is highly polarized, with a significant dipole moment where the oxygen atom bears a partial negative charge, making it the primary site for metal coordination.[3][10] This feature classifies pyridine N-oxide as a weakly basic, neutral O-donor ligand.[3][10] Furthermore, the N-oxide group acts as an electron-withdrawing group, influencing the aromatic system and activating the ring for nucleophilic substitution, particularly at the 2- and 4-positions.[11] Computational studies have quantified the strength of the N-O bond, revealing a bond dissociation enthalpy 10-14 kcal/mol higher than that in aliphatic amine oxides, a testament to the additional resonance stabilization afforded by the aromatic ring.[12][13]

The Amidoxime Moiety

The amidoxime group (-C(NH₂)=NOH) is a versatile pharmacophore. It is a weak base that contains both hydrogen bond donors (NH₂ and OH) and acceptors (N and O), enabling diverse interactions with biological targets. Its most significant electronic-related functions in a biological context are its roles as a prodrug and an NO donor.[6][7] The amidoxime can undergo in-vivo reduction to the corresponding amidine, which is often the more potent bioactive form.[8] Additionally, it can be oxidized by enzymes like cytochrome P450 to release nitric oxide, a key mediator of vasodilation and other physiological effects.[8]

Synergistic Electronic Effects

The combination of the two moieties results in a complex electronic interplay. The electron-withdrawing nature of the pyridine N-oxide ring is expected to decrease the electron density on the amidoxime group, potentially influencing its pKa and its propensity for oxidation and NO release. Conversely, the amidoxime group, with its mix of donor and acceptor sites, modulates the overall electronic profile and coordination potential of the ligand.

Coordination Behavior and Metal Complexation

As a ligand, Pyridine-4-carboxamidoxime N-oxide offers multiple potential binding sites, leading to rich and varied coordination chemistry.

  • Primary Coordination: The primary and most predictable coordination site is the oxygen atom of the N-oxide group, which acts as a monodentate Lewis base.[3] Pyridine N-oxides are known to form stable octahedral complexes with a variety of transition metals, including manganese, cobalt, and nickel.[3][14]

  • Chelation and Bridging: The amidoxime group introduces the possibility of chelation, where the ligand binds to a single metal center through both the N-oxide oxygen and one of the atoms from the amidoxime group (likely the oxime nitrogen or oxygen). This bidentate coordination would form a stable five-membered ring. Furthermore, the distinct functional groups at opposite ends of the molecule make it an excellent candidate for a bridging ligand, capable of linking multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).[9][15]

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-ion, the solvent system, and the reaction stoichiometry.

Computational Deep Dive: DFT Analysis

Density Functional Theory (DFT) is an indispensable tool for probing the electronic structure of molecules like Pyridine-4-carboxamidoxime N-oxide.[4] It provides quantitative insights into properties that govern reactivity and intermolecular interactions. A typical computational workflow involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum, and finally, the calculation of various electronic descriptors.[4]

dft_workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Initial Molecular Structure method_select Select DFT Functional & Basis Set (e.g., B3LYP/6-311G+(d,p)) mol_structure->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt If Not Minimum, Re-optimize verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Electronic Property Calculation analyze_results Analyze Output Data: HOMO/LUMO, Charges, Dipole Moment, etc. prop_calc->analyze_results verify_min->prop_calc If Minimum Confirmed

Figure 1: Standard workflow for DFT-based electronic property analysis.

Table 1: Key Electronic Properties of Pyridine N-Oxide Derivatives (Illustrative DFT Data)

Property Pyridine N-oxide (Parent) 4-Nitropyridine N-oxide (EWG) 4-Methoxypyridine N-oxide (EDG)
N-O Bond Length (Å) ~1.27 ~1.26 ~1.28
Dipole Moment (Debye) ~4.2 ~1.5 ~5.0
LUMO Energy (eV) ~ -1.5 ~ -3.5 ~ -1.0

| HOMO-LUMO Gap (eV) | ~5.5 | ~4.8 | ~5.2 |

Note: Values are representative and depend on the specific DFT functional and basis set used. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data trends are based on principles discussed in the literature.[4][16]

This data illustrates how substituents can tune electronic properties. An electron-withdrawing group (EWG) like a nitro group lowers the LUMO energy, making the molecule a better electron acceptor, while an electron-donating group (EDG) has the opposite effect.[16] The amidoxime group in the title compound would likewise modulate these properties, influencing its reactivity and coordination ability.

Implications for Drug Development

The unique electronic structure of Pyridine-4-carboxamidoxime N-oxide makes it a highly attractive scaffold for therapeutic agent design.

Prodrug and Bioactivation Strategy

The amidoxime moiety is a well-known prodrug functional group.[7] In the body, it can be enzymatically reduced to the corresponding amidine, which may have higher affinity for the target receptor. This bioactivation can improve pharmacokinetic properties such as cell permeability and oral bioavailability.[7]

Targeted Nitric Oxide Delivery

The ability of the amidoxime to release NO upon metabolic oxidation is a powerful therapeutic mechanism.[5][6] NO is a potent vasodilator, and targeted delivery can be exploited for treating hypertension. It also plays roles in neurotransmission and the immune response. The electronic properties of the pyridine N-oxide ring can be tuned through substitution to modulate the rate of NO release, allowing for the design of drugs with specific release profiles.

bioactivation_pathway Prodrug Pyridine-4-carboxamidoxime N-oxide (Prodrug) Enzyme1 Reductases Prodrug->Enzyme1 Metabolic Reduction Enzyme2 Oxidases (e.g., CYP450) Prodrug->Enzyme2 Metabolic Oxidation Amidine Active Amidine Metabolite Effect1 Therapeutic Effect (e.g., Receptor Binding) Amidine->Effect1 NO Nitric Oxide (NO) Effect2 Physiological Effect (e.g., Vasodilation) NO->Effect2 Enzyme1->Amidine Enzyme2->NO

Figure 2: Bioactivation pathways for amidoxime-containing prodrugs.

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and computational analysis of the title ligand.

Protocol 1: Synthesis of Pyridine-4-carboxamidoxime N-oxide

Causality: This two-step synthesis is a standard and reliable route. The first step utilizes a common oxidizing agent to form the N-oxide.[17] The second step is the classic conversion of a nitrile to an amidoxime using hydroxylamine.[8]

Step 1: Synthesis of 4-Cyanopyridine N-oxide

  • In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Validation: Purify by column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Step 2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

  • Dissolve 4-cyanopyridine N-oxide (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature. The product may precipitate.

  • Filter the solid product and wash with cold water and then a small amount of cold ethanol.

  • Validation: Dry the product under vacuum. Confirm its identity and purity via melting point, NMR, IR spectroscopy (look for O-H and N-H stretches), and comparison to literature data.[9]

Protocol 2: Computational Analysis using DFT

Causality: This protocol follows a standard, validated procedure for computational chemistry to ensure reliable and reproducible results.[4] The choice of the B3LYP functional and a Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost for this type of organic molecule.

  • Structure Building : Construct the 3D model of Pyridine-4-carboxamidoxime N-oxide using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization :

    • Set up a geometry optimization calculation using a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Run the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Ensure the calculation converges to a stationary point on the potential energy surface.

  • Frequency Calculation :

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Validation: Confirm that the output shows zero imaginary frequencies. This proves the optimized structure is a true energy minimum.

  • Property Calculation :

    • Using the validated minimum energy structure, perform a single-point energy calculation to obtain electronic properties.

    • Request output for molecular orbitals (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the dipole moment.

  • Data Analysis :

    • Extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Analyze the charge distribution to identify electrophilic and nucleophilic sites.

    • Visualize the HOMO and LUMO to understand the regions of electron density involved in frontier molecular orbital interactions.

Conclusion

Pyridine-4-carboxamidoxime N-oxide is a sophisticated ligand whose electronic properties are a synergistic product of its constituent pyridine N-oxide and amidoxime moieties. Its polarized N-O bond, extensive hydrogen bonding capabilities, and the latent reactivity of the amidoxime group make it a uniquely versatile tool. The electronic structure, readily probed by DFT and validated by spectroscopy, directly informs its behavior as both a versatile coordinating agent for constructing novel metal-based materials and as a promising scaffold for the development of next-generation prodrugs with mechanisms such as targeted nitric oxide delivery. A thorough understanding of these fundamental electronic properties is paramount for any scientist seeking to harness its full potential in materials science and medicine.

References

  • Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3va9MYPaVjLYOM4c7A2ct53mmO6KY79SoePagI6tlZByGY6dJc43DZjzVAIzqll1ocEgPhXxJOm8ProwkHG8F_1TvjDi9dqt_WEvSBRm4tJ8cCL_zlwwyiRkpFTwqT30iVROFyr0EgbrXWydSid-3Z7k8aYOpW35FqNp8QulP0yJkHwLpaEo
  • BenchChem. (2025). A Comprehensive Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2AQw_E_qQibzp-iluE9biitv9pGR9vf1VMLA3EgEle2iabtSF8DwnL0eo9ZlrKgRDbr2uNcf4pmMsal6MbkRCw4Cy9XeXAQJykLo2hSFx7PDQSBg1BX_K_vRyzarC2-DJnSQMZXtIuqM7PflWjwyde-nbAwxRnv6RTung7KwBcUjlIh4pUnrfXh1EVTzs_VUXYdLJBQ==
  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 938-968. Retrieved from [Link]

  • Goud, B., et al. (2025). O−N+ Coordination Bond Denticity of Pyridine N‐Oxide. ACS Omega. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe6kaybPkeg2XjH8YHniWggBRNmTkg-zeW-rl4ezXzCJeSyTGJ8SQhqpYf9AuqkV-zV34Q1eSFbE-ARLtHKIV8W5jlaRtCr52ra3B4fGVDV_3rz5v9zGDMdoik7tptsLJbulQKhDZSjFplm7-vWN0=
  • Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Bentham Science Publishers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHheKxwybkHD2IR8dcUFQWgqaE_1PYhE8l0fq_jbPmDYReLENXaShM-0Yh8c-KQGt5k84QlaHdEkehR1kZTSOme7NrMc2uaKxm_YyPwTP4-FndLwyzSxGFz6Os46PGojbNUEk8zwQ==
  • Bower, H., & Topping, G. (1974). Pyridine N-oxide and quinoline N-oxide complexes with bivalent manganese, cobalt, nickel, copper, and zinc thiocyanates and selenocyanates. Journal of the Chemical Society, Dalton Transactions, (16), 1752-1756. Retrieved from [Link]

  • Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Retrieved from [Link]

  • Chen, J. R., et al. (2018). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. Retrieved from [Link]

  • Phakhodee, W., Duangkamol, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(69), 39599-39608. Retrieved from [Link]

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

  • Quagliano, J. V., et al. (1958). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society, 80(19), 5270-5273. Retrieved from [Link]

  • Liebman, J. F., & Martin, K. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. Retrieved from [Link]

  • Chopra, D., et al. (2017). Dichlorine–pyridine N-oxide halogen-bonded complexes. CrystEngComm, 19(24), 3326-3330. Retrieved from [Link]

  • Sarma, B., & Baruah, J. B. (2012). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBHnCgY7j2WZt1XDXJg6oHFO_7i9xFrdIkGeBe4K6gJ7iqKDirt8TpKYUKADiLuWHutr7_sy2rCshWhjwjSd92EbM-FCUF2Ko7tRkn9OlHZ2FG3-Qn4rcPDydkrhC83xYJaALtcLYJ9sztckai7BEvM83vYjxZ57fN3VX4ae8eCM4UnK71q2LZ7e2uoj5LNzACv-_h3lo70e7TYkYZIdo1q0YKgdBthzVG5tIHkS7WnleIyQ==
  • Kang, S. Y., et al. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5(11), x201335. Retrieved from [Link]

  • Minyaev, R. M., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. Retrieved from [Link]

  • Ostrowska, K., & Wróbel, Z. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(1), 5-18. Retrieved from [Link]

  • Van der Linden, I., et al. (2006). Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. Antiviral Research, 70(1), 19-26. Retrieved from [Link]

  • Liebman, J. F., & Martin, K. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed. Retrieved from [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.
  • Singh, B. K., Rajour, H. K., & Chandra, J. (2016). Spectroscopic Characterization and Molecular Modeling of Bioactive Pyridine Carboxyamide Complexes. Journal of Applied Chemical Science International, 6(1), 45-57. Retrieved from [Link]

  • Mironov, I. V., et al. (2015). Quantitative evaluation of Ln(III) pyridine N-oxide carboxylic acid spectra under chemometric and metrological aspects. ResearchGate. Retrieved from [Link]

Sources

Toxicological and Safety Profiling of Pyridine-4-carboxamidoxime N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-4-carboxamidoxime N-oxide (CAS: 66168-50-1) is a specialized heterocyclic compound frequently utilized as a building block in the synthesis of metal-organic frameworks (MOFs) and as a crucial intermediate in prodrug development. Characterized by the presence of both an N-oxide and an amidoxime functional group, this molecule presents a unique metabolic and toxicological profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and self-validating safety protocols to guide researchers in its handling, risk mitigation, and analytical validation.

Physicochemical Profiling

Understanding the structural baseline of Pyridine-4-carboxamidoxime N-oxide is critical for predicting its behavior in biological and environmental matrices. The dual functional groups heavily influence its solubility, reactivity, and ionization potential.

PropertyData / Value
Chemical Name Pyridine-4-carboxamidoxime N-oxide
CAS Registry Number 66168-50-1
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
PubChem CID 44613007
IUPAC Name (1-hydroxypyridin-4-ylidene)nitrosomethanamine
Key Structural Features Pyridine N-oxide ring, Amidoxime moiety

Mechanistic Toxicology & Biotransformation

The toxicity of Pyridine-4-carboxamidoxime N-oxide is primarily driven by its biotransformation pathways. The compound is not inherently highly reactive in its stable state; rather, its hazard profile emerges from enzymatic interactions within biological tissues.

Redox Cycling and ROS Generation: Heterocyclic N-oxides are susceptible to one-electron reduction catalyzed by enzymes such as NADPH:cytochrome P450 reductase (CYPOR). This reduction generates a radical intermediate that rapidly reacts with molecular oxygen (back-oxidation), producing1[1]. The localized accumulation of ROS in mucosal tissues leads to lipid peroxidation and protein cross-linking, which is the direct causal mechanism behind the compound's irritating effects on the 2[2].

Amidoxime Metabolism: Concurrently, the amidoxime group is a known substrate for the mitochondrial amidoxime reducing component (mARC), a molybdenum-dependent enzyme system. While mARC typically functions to activate amidoxime prodrugs into their active amidine forms, the processing of N-oxygenated structures can sometimes lead to the generation of reactive intermediates or compete with 3[3].

ToxicityPathway cluster_metabolism Enzymatic Biotransformation Compound Pyridine-4-carboxamidoxime N-oxide CYPOR CYPOR (1-e⁻ reduction) Compound->CYPOR mARC mARC System (Mitochondrial) Compound->mARC ROS Reactive Oxygen Species (Superoxide / OH•) CYPOR->ROS Redox Cycling Amidine Reduced Amidine Metabolite mARC->Amidine Prodrug Activation Toxicity Cellular Oxidative Stress (Lipid Peroxidation) ROS->Toxicity Symptoms Tissue Irritation (H315, H319, H335) Toxicity->Symptoms

Fig 1: Biotransformation pathways of Pyridine-4-carboxamidoxime N-oxide leading to ROS irritation.

Hazard Identification & Safety Data Sheet (SDS) Parameters

Based on its ROS-generating potential upon contact with mucosal enzymes, Pyridine-4-carboxamidoxime N-oxide is classified as an4[4]. The following table summarizes the quantitative and qualitative safety parameters required for laboratory compliance.

GHS ParameterCodeDescriptionMechanistic Causality
Signal Word WarningGHS07 (Exclamation Mark)Indicates acute toxicity and irritation potential.
Hazard Statement H315Causes skin irritationROS generation upon contact with dermal enzymes.
Hazard Statement H319Causes serious eye irritationOxidative stress in the highly vascularized corneal mucosa.
Hazard Statement H335May cause respiratory irritationInhalation of dust triggers CYPOR-mediated ROS in lung tissue.
Precautionary P261Avoid breathing dust/fume/gasPrevents introduction of the N-oxide into the respiratory tract.
Precautionary P280Wear protective gloves/eye protectionPhysical barrier against dermal/ocular enzymatic activation.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with waterDilutes the compound and halts localized redox cycling.

Experimental Methodologies: Handling, Decontamination, and Analytical Validation

To ensure analytical trust and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to adapt the workflow intelligently.

Protocol 1: Safe Handling and Spill Decontamination

Objective: To safely manipulate the compound and neutralize accidental spills without generating aerosolized hazards.

  • PPE and Environmental Setup: Don nitrile gloves, a lab coat, and safety goggles. Conduct all massing and transfers inside a Class II biological safety cabinet or a chemical fume hood with ≥6 air changes/hour. Causality: Nitrile provides a sufficient barrier against polar organic solids. High-velocity ventilation prevents the inhalation of micro-particulates, directly mitigating the H335 respiratory hazard.

  • Spill Containment: In the event of a powder spill, do not sweep dry. Gently cover the spill with a damp absorbent pad soaked in a weak alkaline solution (e.g., 5% Sodium Bicarbonate). Causality: Dry sweeping aerosolizes the powder. The damp pad suppresses dust, while the mild alkalinity prevents acid-catalyzed hydrolysis of the amidoxime group during cleanup.

  • Collection and Disposal: Carefully fold the absorbent pad inward. Wipe the area with a secondary pad soaked in 70% ethanol/water to capture residual organics. Dispose of all materials in a sealed, labeled hazardous waste container. Causality: Ethanol ensures the solubilization and removal of any remaining hydrophobic N-oxide residues from the bench surface.

Protocol 2: Analytical Validation (LC-MS/MS) for Purity Monitoring

Objective: To verify the structural integrity of Pyridine-4-carboxamidoxime N-oxide and monitor for spontaneous or enzymatic reduction to its amidine counterpart.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. Causality: The 50:50 organic/aqueous blend ensures complete solvation of both the polar N-oxide and the slightly hydrophobic pyridine ring, preventing column precipitation.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes. Causality: Formic acid acts as an ion-pairing agent, keeping the amidoxime group protonated. This prevents peak tailing and ensures sharp, reproducible retention times.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Monitor the parent ion [M+H]⁺ at m/z 154.14. Causality: ESI+ is ideal for basic nitrogenous compounds. To validate the N-oxide structure, monitor the MS2 fragmentation for a neutral loss of 16 Da (loss of oxygen), which is the diagnostic signature distinguishing the N-oxide from its reduced amidine metabolite.

References

  • Title: Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs Source: ACS Chemical Research in Toxicology URL: [Link]

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents Source: NCBI Bookshelf URL: [Link]

  • Title: Pyridine-4-carboxamidoxime N-oxide, 97% - Safety and Handling Source: Fisher Scientific URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Metal Complexes with Pyridine-4-carboxamidoxime N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of coordination compounds relies heavily on the selection of versatile, multi-dentate ligands capable of directing specific molecular architectures. Pyridine-4-carboxamidoxime N-oxide represents a highly strategic ligand in modern coordination chemistry and drug development. It bridges two powerful coordinating moieties: the N-oxide group and the amidoxime group.

From a mechanistic standpoint, pyridine N-oxides are robust oxygen donors that typically bind to transition metals with a characteristic M-O-N bond angle of approximately 130°[1]. The addition of the amidoxime moiety (–C(NH₂)=NOH) introduces supplementary nitrogen and oxygen donor sites. This dual-functionality enables the construction of complex 2 and multinuclear coordination polymers[2].

For drug development professionals, synthesizing metal complexes with such ligands is driven by Overton's concept and chelation theory. Coordination to a metal center increases the lipophilicity of the ligand, enhancing cellular permeation and often amplifying 3 compared to the parent organic molecule[3].

Experimental Design & Causality

A robust protocol must be a self-validating system where every experimental choice is grounded in chemical causality:

  • Metal Precursor Selection (Acetates vs. Chlorides): Metal acetate salts (e.g., Cu(OAc)₂, Zn(OAc)₂) are explicitly chosen over metal chlorides. Causality: The acetate anion ( CH3​COO− ) acts as a weak base in situ. It facilitates the deprotonation of the amidoxime hydroxyl group, which is critical for forming stable, neutral coordination complexes. Furthermore, acetates can act as bridging co-ligands to support multinuclear assemblies.

  • Solvent System: Absolute methanol or ethanol is utilized. Causality: The N-oxide moiety renders the ligand highly polar. Polar protic solvents efficiently dissolve both the transition metal salts and the ligand. More importantly, they provide the necessary hydrogen-bonding networks that guide the4 during crystallization[4].

  • Thermodynamic Control: The reaction is refluxed, followed by slow evaporation. Causality: Refluxing provides the activation energy required for ligand exchange (displacing solvent/acetate molecules from the metal). Slow evaporation ensures the system remains near equilibrium, avoiding kinetic traps (amorphous powders) and yielding high-quality single crystals suitable for X-ray diffraction.

Visualization of Synthesis Workflow

SynthesisWorkflow L Ligand Preparation: Pyridine-4-carboxamidoxime N-oxide R Coordination Reaction: Reflux in MeOH/EtOH (60°C) L->R M Metal Precursor: M(II) Acetate / Halide M->R C Crystallization: Slow Evaporation R->C Cooling & Filtration P Final Product: Target Metal Complex C->P X-ray & IR Validation

Fig 1. Workflow for synthesizing transition metal complexes with Pyridine-4-carboxamidoxime N-oxide.

Step-by-Step Protocol

Phase 1: Preparation of the Reaction Mixture
  • Ligand Solvation: Weigh 1.0 mmol of Pyridine-4-carboxamidoxime N-oxide and transfer it into a 50 mL round-bottom flask. Add 20 mL of absolute methanol.

  • Causality Check: Stir at 40°C until complete dissolution is achieved. Incomplete solvation will result in unreacted ligand co-crystallizing with the final product, compromising purity.

  • Precursor Preparation: In a separate 20 mL vial, dissolve 1.0 mmol of the chosen metal acetate (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O) in 10 mL of absolute methanol.

Phase 2: Coordination Reaction
  • Addition: Mount the round-bottom flask over a magnetic stirrer equipped with a heating mantle. Add the metal salt solution dropwise (approx. 1 mL/min) to the ligand solution under continuous stirring.

  • Causality Check: Dropwise addition prevents localized supersaturation, which would otherwise trigger the rapid precipitation of amorphous kinetic products.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–65°C for 2 to 4 hours. A distinct color change (e.g., deep green/blue for Cu(II), pink/red for Co(II)) serves as an immediate visual indicator of successful coordination.

Phase 3: Isolation and Crystallization
  • Filtration: Filter the hot solution through a fine glass frit to remove any insoluble impurities or trace metal hydroxides.

  • Controlled Evaporation: Transfer the clear filtrate to a crystallization dish. Cover with perforated Parafilm and allow it to stand undisturbed at ambient room temperature (20–25°C).

  • Causality Check: Do not use an ice bath. Slow evaporation over 3–7 days is mandatory to facilitate the highly ordered self-assembly required for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting: Once distinct crystals form, isolate them via vacuum filtration, wash with a minimal volume (1-2 mL) of ice-cold methanol to remove unreacted precursors, and dry under a vacuum desiccator.

Quantitative Data & Characterization Markers

To validate the synthesized complexes, researchers should cross-reference their analytical results against the established parameters summarized below. A key self-validating marker is the shift in the Infrared (IR) ν (N-O) stretching frequency. The free ligand exhibits this stretch at ~1250 cm⁻¹; upon coordination, electron density is withdrawn into the metal d-orbitals, shifting the peak to lower frequencies[3].

Metal PrecursorPreferred GeometryExpected Coordination ModeKey IR Marker ( ν N-O)Expected Yield (%)
Cu(OAc)₂·H₂O Square Pyramidal / OctahedralBidentate (N, O)~1200 cm⁻¹75 - 85
Co(OAc)₂·4H₂O OctahedralBidentate (N, O) / Bridging~1205 cm⁻¹65 - 80
Zn(OAc)₂·2H₂O Tetrahedral / OctahedralMonodentate (O) / Bidentate~1210 cm⁻¹70 - 90
Ni(OAc)₂·4H₂O OctahedralBidentate (N, O)~1205 cm⁻¹60 - 75

References

  • Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). "Pyridine-4-carboxamidoxime N-oxide".
  • RSC Publishing. "Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures". RSC Advances.
  • ResearchGate. "Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine". Journal of Pharmacy and Pharmacology Research.
  • Wikipedia. "Transition metal complexes of pyridine-N-oxides and amine oxides".

Sources

Application Notes & Protocols: Harnessing Pyridine-4-carboxamidoxime N-oxide in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of Pyridine-4-carboxamidoxime N-oxide as a sophisticated organic ligand for the synthesis of novel Metal-Organic Frameworks (MOFs). We delve into the unique structural and chemical attributes of this ligand, detailing how its distinct functional moieties—the pyridine N-oxide and the amidoxime group—can be leveraged to create MOFs with tailored properties. This guide offers detailed, field-proven protocols for ligand synthesis, MOF construction via solvothermal methods, and post-synthetic modification strategies. Furthermore, we explore the profound implications for applications in targeted drug delivery, advanced catalysis, and selective heavy metal ion sequestration, grounding our discussion in established chemical principles and cutting-edge research.

Introduction: The Rationale for a Multifunctional Ligand

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by organic molecules to form highly porous, crystalline structures.[1] The choice of the organic ligand is paramount, as it dictates the framework's topology, pore environment, and ultimate functionality.[2]

Pyridine-4-carboxamidoxime N-oxide is a ligand of significant interest due to its trifunctional nature:

  • Pyridine Ring: A foundational building block in coordination chemistry, providing structural rigidity.[3]

  • N-oxide Group: This moiety coordinates with metal centers through its oxygen atom, influencing the electronic properties of the metal node and potentially serving as a Lewis base catalytic site.[4] Its presence can also enhance the hydrophilicity of the final MOF, a desirable trait for biomedical applications.[5]

  • Amidoxime Group: A powerful chelating agent renowned for its high affinity for various metal ions, particularly actinides and lanthanides.[6] This functionality is exceptional for applications in selective adsorption and environmental remediation.

The integration of these three components into a single linker molecule opens a pathway to designing MOFs with a pre-coded, synergistic combination of structural, catalytic, and adsorptive capabilities.

Ligand Synthesis and Characterization

The successful construction of the target MOF begins with the pure ligand. The synthesis of Pyridine-4-carboxamidoxime N-oxide is a two-step process starting from 4-cyanopyridine.

Protocol 2.1: Synthesis of 4-Cyanopyridine N-oxide

The first step involves the selective oxidation of the pyridine nitrogen without affecting the nitrile group.

  • Rationale: Peroxy acids are effective reagents for N-oxidation. Using a controlled temperature prevents side reactions. Dichloromethane is a suitable solvent due to its inertness and ease of removal.[7]

  • Materials:

    • 4-Cyanopyridine

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-cyanopyridine (1.0 eq) in DCM in a round-bottom flask at 0-5 °C.

    • Slowly add a solution of m-CPBA (~1.1 eq) in DCM, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).[7]

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess acid.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography or recrystallization.

Protocol 2.2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

This step converts the nitrile functional group into the desired amidoxime.

  • Rationale: Hydroxylamine reacts with nitriles to form amidoximes. The basic conditions facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.

  • Materials:

    • 4-Cyanopyridine N-oxide

    • Hydroxylamine hydrochloride

    • Potassium carbonate or Sodium hydroxide

    • Ethanol/Water solvent mixture

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) and a base like potassium carbonate (1.5 eq) in an ethanol/water mixture.

    • Add 4-cyanopyridine N-oxide (1.0 eq) to this solution.

    • Heat the mixture to reflux (typically 60-80 °C) for several hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • The aqueous residue can be cooled to induce precipitation or extracted with a suitable organic solvent.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Ligand Synthesis Pathway A 4-Cyanopyridine B 4-Cyanopyridine N-oxide A->B  m-CPBA, DCM (N-oxidation) C Pyridine-4-carboxamidoxime N-oxide B->C  NH2OH·HCl, Base (Amidoximation)

Caption: Synthesis of the target ligand from 4-cyanopyridine.

MOF Synthesis: Protocols and Methodologies

The most common method for synthesizing crystalline MOFs is solvothermal synthesis, which involves heating the reactants in a sealed vessel.[2][8]

Protocol 3.1: Solvothermal Synthesis of a Zn-Pyridine-4-carboxamidoxime N-oxide MOF
  • Rationale: Zinc (II) is a versatile metal ion for MOF synthesis due to its flexible coordination geometry. N,N-Dimethylformamide (DMF) is a high-boiling point solvent widely used for solvothermal synthesis, capable of dissolving both the organic ligand and the metal salt.[9] The elevated temperature and pressure facilitate the crystallization of the thermodynamically stable MOF product.

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Pyridine-4-carboxamidoxime N-oxide ligand

    • N,N-Dimethylformamide (DMF)

    • Ethanol or Methanol

    • Teflon-lined stainless-steel autoclave (20 mL)

  • Procedure:

    • In a 20 mL glass vial, dissolve Pyridine-4-carboxamidoxime N-oxide (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in 15 mL of DMF. The molar ratio may need to be optimized.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

    • Transfer the solution to the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a programmable oven. Heat to 100-120 °C for 48-72 hours.[5]

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration or decantation.

    • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

    • Immerse the product in a volatile solvent like ethanol for 2-3 days, replacing the solvent daily, to exchange the high-boiling DMF.

    • Activate the MOF by heating the sample under a dynamic vacuum (e.g., at 120-150 °C) for 12 hours to remove all solvent molecules from the pores. The activation temperature must be below the MOF's decomposition temperature, as determined by TGA.[10]

G cluster_0 MOF Synthesis & Activation Workflow A Dissolve Ligand & Metal Salt in DMF B Solvothermal Reaction (Autoclave, 120°C, 72h) A->B C Collect Crystals (Filtration) B->C D Solvent Exchange (Ethanol) C->D E Activation (Vacuum Heating) D->E F Characterized Porous MOF E->F

Caption: General workflow for MOF synthesis and activation.

Essential Characterization Techniques

Verifying the successful synthesis and determining the properties of the new MOF is critical. The following table summarizes the key techniques and their purpose.

Technique Purpose Expected Outcome / Information Gained
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[10]A well-defined diffraction pattern with sharp peaks indicates a crystalline material. Comparison with simulated patterns can confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the incorporation of the ligand and its functional groups into the framework.[6]Presence of characteristic peaks for N-O stretch (from N-oxide), C=N and N-H stretches (from amidoxime), and shifts in carboxylate peaks upon coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[10]A weight loss step corresponding to solvent removal, followed by a plateau indicating the stable temperature range, and finally, decomposition at higher temperatures.
N₂ Sorption Analysis (at 77 K) To determine the porosity, specific surface area (BET method), and pore size distribution of the activated MOF.[1]A Type I or Type IV isotherm typical of microporous or mesoporous materials, respectively, from which surface area and pore volume can be calculated.

Potential Applications: A Forward Look

The unique combination of functional groups in a Pyridine-4-carboxamidoxime N-oxide based MOF makes it a promising candidate for several high-value applications.

Targeted Drug Delivery

The high porosity and surface area of MOFs make them excellent candidates for drug carriers, offering high loading capacities and controlled release.[11][12]

  • Enhanced Biocompatibility: The hydrophilic N-oxide and amidoxime groups can improve the MOF's dispersibility and stability in biological media.[5]

  • Controlled Release: The chemical environment within the pores can be tuned to interact with specific drug molecules, allowing for stimuli-responsive release (e.g., pH-triggered release in acidic tumor environments).[13]

  • Bio-conjugation: The amine functionality of the amidoxime group provides a handle for post-synthetic modification, allowing for the attachment of targeting ligands (e.g., folic acid) to direct the MOF to specific cells or tissues.

Heterogeneous Catalysis

The structure of the MOF provides an ideal platform for creating well-defined, isolated catalytic sites.

  • Lewis Base Catalysis: The N-oxide oxygen atom can act as a Lewis base site, potentially catalyzing reactions such as CO₂ cycloaddition or Knoevenagel condensations.[14]

  • Metal Node Catalysis: The ligand can modulate the Lewis acidity of the metal nodes, enhancing their catalytic activity for a range of organic transformations.[15][16]

  • Synergistic Catalysis: The close proximity of the N-oxide (Lewis base) and the metal node (Lewis acid) could enable cooperative catalysis for more complex reactions.[15]

Selective Adsorption and Environmental Remediation

The amidoxime group is a superb chelator for heavy and radioactive metal ions.

  • Uranium Sequestration: Amidoxime-functionalized materials are extensively studied for their exceptional ability to extract uranium (as UO₂²⁺) from aqueous solutions, including seawater.[6][17] The MOF's high surface area would make these sites readily accessible, leading to high adsorption capacities and fast kinetics.

  • Heavy Metal Removal: The same chelating properties can be applied to the removal of other toxic heavy metals like lead, mercury, and cadmium from industrial wastewater.

G cluster_apps Potential Applications MOF Pyridine-4-carboxamidoxime N-oxide MOF High Porosity N-Oxide Group Amidoxime Group DrugDelivery Drug Delivery (High Loading, Biocompatibility) MOF:f0->DrugDelivery  Enables high drug loading Catalysis Catalysis (Lewis Base, Synergistic Sites) MOF:f1->Catalysis  Acts as catalytic site Adsorption Selective Adsorption (Uranium, Heavy Metals) MOF:f2->Adsorption  Strongly chelates metal ions

Caption: Key MOF features and their corresponding applications.

Conclusion

Pyridine-4-carboxamidoxime N-oxide stands out as a highly promising, yet underexplored, ligand for the development of next-generation multifunctional MOFs. Its synthesis, while requiring careful execution, is accessible through established organic chemistry reactions. The protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize MOFs based on this ligand. The potential for these materials to make a significant impact in fields ranging from biomedicine to environmental science is substantial, and further exploration is strongly encouraged.

References

  • Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
  • Dalton Transactions (RSC Publishing). (n.d.). The water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine.
  • PMC. (n.d.). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy.
  • Wiley Online Library. (n.d.). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6.
  • Scholarly Community Encyclopedia. (n.d.). Applications of MOFs in Drug Delivery.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1,4-Diamino-2-butene.
  • JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
  • ACS Publications. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers.
  • ACS Publications. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
  • RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1).
  • ResearchGate. (n.d.). Amidoxime-functionalized metal-organic frameworks UiO-66 for U(VI) adsorption from aqueous solution.
  • ResearchGate. (2025). Amidoxime-Functionalized Metal-Organic Framework with Antimicrobial Property for the Removal of U (Vi) from Wastewater.
  • PMC. (n.d.). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines.
  • ACS Publications. (2020). Pyridinium-Functionalized Ionic Metal–Organic Frameworks Designed as Bifunctional Catalysts for CO2 Fixation into Cyclic Carbonates.
  • PMC. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • PMC. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks.
  • Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides and amine oxides.

Sources

Advanced In Vitro Biological Assay Protocols for Pyridine-4-carboxamidoxime N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: Pyridine-4-carboxamidoxime N-oxide (CAS: 66168-50-1)

Executive Summary & Mechanistic Rationale

Pyridine-4-carboxamidoxime N-oxide [systematic name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide] is a dual-functionalized heterocyclic compound characterized by a pyridine N-oxide ring and an amidoxime moiety[1]. In medicinal chemistry and drug discovery, this specific structural motif is highly valued for three distinct biological mechanisms:

  • Nitric Oxide (NO) Donation: Amidoximes are well-documented pharmacophores capable of releasing nitric oxide under physiological conditions, acting as vasodilators or targeted anticancer agents[2][3].

  • Anti-Mycobacterial Activity: Pyridine-4 derivatives (structurally analogous to the frontline tuberculosis drug Isoniazid) target mycobacterial cell wall synthesis. The N-oxide modification often acts as a lipophilic prodrug, enhancing penetration into the lipid-rich envelope of Mycobacterium tuberculosis (MTB)[4][5].

  • Metalloenzyme Inhibition via Chelation: The compound's proven ability to form stable 2D supramolecular crystal structures and metal-organic frameworks (MOFs) translates biologically into potent transition-metal chelation[1]. This makes it an excellent candidate for inhibiting metalloenzymes (e.g., the bi-nickel active site of urease or copper/zinc-dependent enzymes)[6].

As a Senior Application Scientist, I have designed this protocol guide to provide self-validating, highly reproducible in vitro workflows to evaluate these three primary biological activities.

Protocol I: Nitric Oxide (NO) Release Kinetics (Griess Assay)

Causality & Experimental Logic

Nitric oxide is a highly reactive free radical with a half-life of mere seconds in biological fluids, making direct quantification exceptionally difficult. To circumvent this, the Griess assay measures nitrite ( NO2−​ ), the stable, spontaneous oxidation product of NO in aqueous media[2][7]. The assay relies on a two-step diazotization reaction: nitrite reacts with sulfanilamide under acidic conditions to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a highly visible azo dye[3][7].

Workflow Diagram

NO_Release Compound Pyridine-4-carboxamidoxime N-oxide NO Nitric Oxide (NO) Compound->NO Enzymatic/Chemical Activation Nitrite Nitrite (NO2-) NO->Nitrite Auto-oxidation (Aqueous Media) Azo Azo Dye (540 nm) Nitrite->Azo Griess Reagents (Acidic pH)

Figure 1: Mechanistic pathway of amidoxime NO release and subsequent Griess diazotization.

Step-by-Step Methodology

Self-Validating System: This protocol requires a concurrent NaNO2​ standard curve to ensure the spectrophotometer is calibrated and the Griess reagents are active.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

    • Test Solution: Dissolve Pyridine-4-carboxamidoxime N-oxide in DMSO (final DMSO concentration <1%) and dilute with PBS (pH 7.4) to a final concentration of 100 µM.

  • Standard Curve Generation: Prepare serial dilutions of sodium nitrite ( NaNO2​ ) in PBS ranging from 0 to 100 µM.

  • Incubation: Incubate the test compound solution at 37°C in a shaking water bath.

  • Sampling & Reaction: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots of the test solution and transfer to a 96-well microtiter plate.

  • Color Development: Add 50 µL of Griess Reagent A to each well. Incubate in the dark for 5 minutes. Add 50 µL of Griess Reagent B. Incubate for an additional 10 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO released relative to the theoretical maximum yield of the compound.

Protocol II: Anti-Mycobacterial Susceptibility Testing (REMA)

Causality & Experimental Logic

Traditional agar proportion methods for Mycobacterium tuberculosis take 3 to 4 weeks due to the pathogen's slow replication cycle. The Resazurin Microtiter Assay (REMA) is a validated, high-throughput colorimetric alternative[5][8]. It utilizes resazurin (an oxidation-reduction indicator). Metabolically active, viable mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If Pyridine-4-carboxamidoxime N-oxide successfully penetrates the cell wall and inhibits growth, the well remains blue, allowing for precise Minimum Inhibitory Concentration (MIC) determination[5].

Workflow Diagram

REMA_Assay Inoculum M. tuberculosis (H37Rv) + Compound Dilutions Incubation Incubation (7 Days, 37°C) Inoculum->Incubation Resazurin Add Resazurin Dye (Blue, Non-fluorescent) Incubation->Resazurin Viable Viable Bacteria (Resorufin: Pink) Resazurin->Viable Compound Inactive (Metabolism occurs) Dead Inhibited Bacteria (Resazurin: Blue) Resazurin->Dead Compound Active (MIC determined)

Figure 2: Logical flow and colorimetric outcomes of the Resazurin Microtiter Assay (REMA).

Step-by-Step Methodology

Self-Validating System: Includes Isoniazid (INH) as a positive control for susceptibility, a drug-free growth control, and a media-only sterility control.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic phase (OD600 ≈ 0.6-0.8). Dilute the culture to approximately 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of Pyridine-4-carboxamidoxime N-oxide (range: 100 µg/mL to 0.19 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well (total volume = 200 µL).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C in a normal atmosphere for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% (w/v) resazurin aqueous solution to each well.

  • Final Incubation & Readout: Incubate for an additional 24 to 48 hours. Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[5][8].

Protocol III: Metalloenzyme (Urease) Inhibition Assay

Causality & Experimental Logic

Because Pyridine-4-carboxamidoxime N-oxide is a strong bidentate ligand capable of forming metal complexes[1], it can act as a competitive inhibitor for metalloenzymes. Jack bean urease, which contains a bi-nickel ( Ni2+ ) active site, is a standard model. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By chelating the active-site nickel, the compound halts ammonia production. This is measured via the phenol red pH indicator, which shifts from yellow to pink as the pH rises due to ammonia accumulation.

Step-by-Step Methodology

Self-Validating System: Uses Thiourea as a standard reference inhibitor to validate enzyme kinetics.

  • Buffer & Enzyme Setup: Prepare a 5 mM phosphate buffer (pH 6.8) containing 1 mM EDTA. Dissolve Jack bean urease to a concentration of 1 U/mL.

  • Pre-incubation: In a 96-well plate, mix 25 µL of the enzyme solution with 25 µL of the test compound (various concentrations). Incubate at 37°C for 15 minutes to allow metal-ligand coordination to occur at the active site.

  • Substrate Addition: Add 50 µL of a substrate mixture containing 100 mM urea and 0.002% phenol red indicator.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 560 nm (indicative of pH increase) continuously for 30 minutes.

  • IC50 Calculation: Calculate the initial velocity ( V0​ ) of the reaction. Determine the percentage of inhibition relative to the uninhibited control, and use non-linear regression to calculate the IC50​ .

Quantitative Data Presentation

To facilitate cross-experiment comparisons, all quantitative outputs from the above protocols must be summarized in a standardized matrix. Below is the expected data structure for Pyridine-4-carboxamidoxime N-oxide evaluations:

Biological Target / AssayKey Metric MeasuredExpected Output RangeReference ControlControl Output
NO Release (Griess) % NO Release (at 24h)15% - 40%Sodium Nitroprusside>90% Release
Anti-TB (REMA) MIC ( μ g/mL)1.56 - 12.5 μ g/mLIsoniazid (INH)0.03 - 0.12 μ g/mL
Urease Inhibition IC50​ ( μ M)10 - 50 μ MThiourea~21 μ M

Table 1: Standardized data reporting structure for the biological evaluation of Pyridine-4-carboxamidoxime N-oxide.

References

  • Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5, x201335. [1]

  • BenchChem. (2025). Thiophene-2-amidoxime: A Versatile Scaffold in Medicinal Chemistry. [2]

  • Mansuy, D., et al. (2001). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, ACS Publications. [7]

  • Google Patents. (2024). US11981643B1 - Oxoimidazolidine derivatives as anti-tubercular agents. (Details the Resazurin Microplate Assay / REMA methodology). [5]

  • MDPI. (2025). Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. (Details the Griess assay for amidoxime NO-donor capacity). [3]

  • ResearchGate. (2022). HT-SPOTi: A Rapid Drug Susceptibility Test (DST) to Evaluate Antibiotic Resistance Profiles and Novel Chemicals for Anti-Infective Drug Discovery. [8]

Sources

Immobilization techniques for Pyridine-4-carboxamidoxime N-oxide on solid supports

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the effective immobilization of Pyridine-4-carboxamidoxime N-oxide, a molecule of significant interest for its therapeutic potential and metal-chelating properties.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, protocols, and validation techniques necessary for covalently attaching this ligand to various solid supports. By explaining the causality behind experimental choices, this guide empowers users to adapt and optimize these methods for applications ranging from affinity chromatography and target identification to the development of novel biosensors and reusable catalytic systems.

Foundational Concepts: Ligand and Support

Successful immobilization begins with a thorough understanding of the molecule to be anchored and the surface upon which it will reside. The choice of strategy is dictated by the interplay between the ligand's functional groups and the surface chemistry of the solid support.

The Ligand: Pyridine-4-carboxamidoxime N-oxide

Pyridine-4-carboxamidoxime N-oxide is a multifunctional molecule. Its immobilization potential is derived from several key structural features:

  • Primary Amine (-NH₂): Part of the amidoxime group, this is the most common target for covalent attachment due to its nucleophilic nature. It readily reacts with various electrophilic groups on activated solid supports.[3]

  • Oxime Hydroxyl (=N-OH): This group can also participate in coupling reactions, although it is generally less reactive than the primary amine. Its main significance lies in its ability, along with the adjacent nitrogen, to form stable chelate complexes with a wide range of metal ions.[1][4]

  • Pyridine N-oxide Moiety: The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more reactive toward both electrophilic and nucleophilic reagents compared to pyridine itself.[5][6] While not typically the primary site for immobilization, its presence can be leveraged for specific, advanced conjugation strategies.

The Solid Support: A Matrix for Innovation

The choice of solid support is critical and depends on the intended application. Key considerations include mechanical and chemical stability, surface area, and the availability of functional groups for activation.[7][8]

Support TypeKey CharacteristicsCommon ApplicationsAdvantagesDisadvantages
Agarose Beads Hydrophilic, porous, polysaccharide-based.Affinity chromatography, enzyme immobilization.[9][10]Low non-specific binding, high ligand density, biocompatible.Mechanically fragile, limited solvent compatibility.
Magnetic Beads Superparamagnetic core with a functionalized polymer or silica shell."Ligand fishing" assays, rapid protein/cell isolation.[11]Easy and rapid separation from solution, high surface area.Can be more expensive, potential for metal leaching.
Silica/Glass Surfaces Rigid, inorganic support (e.g., slides, plates, SPR chips).Microarrays, biosensors (e.g., SPR).[12][13]Optically transparent, chemically robust, well-defined surface chemistry.Higher potential for non-specific protein adsorption if not properly blocked.

Strategic Immobilization via Covalent Bonding

Covalent attachment provides the most stable and durable linkage, preventing ligand leaching and ensuring the reusability of the functionalized support.[7] The following protocols detail two primary, reliable strategies for immobilizing Pyridine-4-carboxamidoxime N-oxide.

Protocol 1: Amine Coupling to NHS-Activated Supports

This is arguably the most widespread and reliable method for immobilizing amine-containing ligands.[3] The strategy involves activating a carboxyl-functionalized support with N-hydroxysuccinimide (NHS) and a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to create a highly reactive NHS ester. This ester then readily reacts with the primary amine of the amidoxime group to form a stable amide bond.[14]

G cluster_0 Phase 1: Support Activation cluster_1 Phase 2: Ligand Coupling cluster_2 Phase 3: Blocking & Finalization A Carboxylated Support (e.g., Agarose-COOH) B Add EDC and NHS in Activation Buffer (e.g., MES pH 6.0) A->B C Incubate to form NHS-ester Activated Support B->C D Wash away excess EDC/NHS C->D E Add Ligand Solution (Pyridine-4-carboxamidoxime N-oxide) in Coupling Buffer (e.g., PBS pH 7.4) D->E F Incubate to form stable Amide Bond E->F G Add Blocking Agent (e.g., Ethanolamine or Glycine) F->G H Incubate to quench unreacted NHS esters G->H I Wash and Store Functionalized Support H->I

Caption: Workflow for immobilizing an amine-containing ligand via NHS-ester chemistry.

Materials:

  • Carboxyl-functionalized solid support (e.g., Carboxy-Terminal Agarose Beads)

  • Pyridine-4-carboxamidoxime N-oxide

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Wash Buffer: 1X PBS, pH 7.4

  • Blocking Buffer: 1 M Ethanolamine, pH 8.5

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction vessels (e.g., microcentrifuge tubes or chromatography column)

Procedure:

  • Support Preparation:

    • Transfer a desired amount of carboxylated support slurry (e.g., 1 mL of 50% slurry) into a reaction vessel.

    • Wash the support three times with 10 volumes of ice-cold Activation Buffer.

  • Activation of the Support:

    • Prepare a fresh solution of 0.1 M NHS and 0.1 M EDC in Activation Buffer.

    • Resuspend the washed support in 1 volume of the EDC/NHS solution.

    • Incubate with gentle mixing (e.g., on a rotator) for 30 minutes at room temperature.

    • Expert Insight: This reaction is most efficient at a slightly acidic pH (4.5-6.0) to activate the carboxyl groups while minimizing hydrolysis of the EDC.[3]

  • Ligand Coupling:

    • Quickly wash the activated support three times with 10 volumes of ice-cold Coupling Buffer to remove excess EDC and NHS.

    • Immediately add a solution of Pyridine-4-carboxamidoxime N-oxide (e.g., 1-10 mg/mL) dissolved in Coupling Buffer. The optimal concentration depends on the desired ligand density.

    • Incubate with gentle mixing for 2 hours at room temperature or overnight at 4°C.

    • Expert Insight: The coupling reaction to form the amide bond is favored at a neutral to slightly basic pH (7.2-8.5), where the primary amine of the ligand is deprotonated and highly nucleophilic.[3]

  • Blocking (Quenching):

    • Wash the support three times with Wash Buffer to remove the unreacted ligand.

    • Add 10 volumes of Blocking Buffer (e.g., Ethanolamine).

    • Incubate with gentle mixing for 1-2 hours at room temperature.

    • Expert Insight: This step is crucial to deactivate any remaining NHS-ester groups.[15] Failure to block these sites can lead to non-specific binding of proteins or other molecules in subsequent applications.

  • Final Washing and Storage:

    • Wash the support extensively with Wash Buffer (e.g., 5 times with 10 volumes).

    • Store the functionalized support in a suitable buffer (e.g., PBS with a bacteriostatic agent like 0.02% sodium azide) at 4°C.

Protocol 2: Two-Step Immobilization via Carboxyl Precursor

This alternative strategy offers a different orientation of the final molecule on the support. It involves first immobilizing the precursor, Pyridine-4-carboxylic acid N-oxide, and then performing the chemical conversion to the amidoxime directly on the solid phase. This can be advantageous if exposing the amidoxime's amine group is critical for its function.

G cluster_0 Phase 1: Precursor Immobilization cluster_1 Phase 2: On-Support Synthesis A Amine-functionalized Support (e.g., Agarose-NH2) B Activate Carboxyl Group of Precursor (Pyridine-4-COOH N-oxide) with EDC/NHS A->B C Couple activated Precursor to Amine Support B->C D Wash and Block (as in Protocol 1) C->D E Immobilized Precursor F Convert Carboxyl to Ester (e.g., with Thionyl Chloride then Ethanol) E->F G React with Hydroxylamine to form Amidoxime F->G H Final Wash and Storage G->H

Caption: Workflow for immobilizing the ligand via its carboxyl precursor.

Materials:

  • Amine-functionalized solid support (e.g., Amino-Terminal Agarose Beads)

  • Pyridine-4-carboxylic acid N-oxide[16]

  • Reagents for EDC/NHS coupling (as in Protocol 1)

  • Reagents for amidoxime synthesis (e.g., Thionyl chloride, Ethanol, Hydroxylamine hydrochloride, base like triethylamine)

  • Anhydrous organic solvents (e.g., Dichloromethane, DMF)

Procedure:

  • Immobilize the Precursor:

    • Follow the general principles of Amine Coupling (Protocol 1), but in reverse.

    • Activate the carboxyl group of Pyridine-4-carboxylic acid N-oxide in solution using EDC and NHS.

    • Add this activated precursor solution to the amine-functionalized support suspended in Coupling Buffer (pH 7.4).

    • Allow the reaction to proceed, then wash and block the support as described previously.

  • On-Support Conversion to Amidoxime:

    • This multi-step organic synthesis on a solid support requires careful control of anhydrous conditions.

    • Esterification: Wash the support with an anhydrous solvent (e.g., DMF). Treat the immobilized carboxylic acid with a reagent system to form an ester (e.g., thionyl chloride followed by quenching with ethanol). This converts the -COOH group to a more reactive -COOEt group.

    • Amidoximation: Wash the support to remove esterification reagents. Treat the immobilized ester with a solution of hydroxylamine (prepared by reacting hydroxylamine hydrochloride with a base like sodium hydroxide or triethylamine) in a suitable solvent.[17]

    • Incubate the reaction until the conversion is complete (this may require monitoring by removing a small aliquot of beads for analysis).

    • Expert Insight: On-support synthesis can be challenging due to reagent accessibility and difficulty in monitoring the reaction. However, it provides unparalleled control over the final ligand orientation.

Validation of Immobilization

Confirming the success of the immobilization is a non-negotiable step for ensuring the reliability of any downstream application.[13]

Qualitative Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of new chemical bonds. After immobilization, the spectrum of the dried support should show characteristic peaks corresponding to the ligand that were absent in the spectrum of the starting support. For example, the appearance of amide bands (~1650 cm⁻¹) after NHS coupling or characteristic N-O and C=N stretching vibrations from the amidoxime group confirms its presence.[17][18]

Quantitative Analysis

Determining the amount of immobilized ligand (ligand density) is crucial for reproducibility and for interpreting data from binding or activity assays.

  • Depletion Method: This is the most straightforward quantitative method. Measure the concentration of the Pyridine-4-carboxamidoxime N-oxide solution (e.g., by UV-Vis spectrophotometry at its λ_max) before adding it to the activated support. After the coupling reaction is complete, measure the concentration of the ligand remaining in the supernatant. The difference corresponds to the amount of ligand bound to the support.

  • Surface Plasmon Resonance (SPR): For planar supports like gold-coated chips, SPR can provide a direct, real-time measurement of the mass immobilized on the surface.[12][14] Following immobilization, a known concentration of a binding partner (e.g., a specific metal ion or a target protein) can be flowed over the surface to confirm that the immobilized ligand is active and accessible.[12][19]

References

  • Magnetic particles for enzyme immobilization: A versatile support for ligand screening. Journal of Pharmaceutical and Biomedical Analysis.
  • Protocols for covalent immobilization of enzymes.
  • Immobilization of Ligands with Precise Control of Density to Electroactive Surfaces. Journal of the American Chemical Society.
  • Immobilization of Ligands on Chromatography Supports.
  • α-Amylase immobilization on amidoximated acrylic microfibres activated by cyanuric chloride. Royal Society Open Science.
  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction.
  • Covalent Immobilization of Affinity Ligands. Thermo Fisher Scientific.
  • Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich.
  • Solid Support. CellMosaic.
  • Interfacing Live Cells with Surfaces: A Concurrent Control Technique for Quantifying Surface Ligand Activity. bioRxiv.
  • The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors. MDPI.
  • Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor. Industrial & Engineering Chemistry Research.
  • How to Immobilize Enzymes on Solid Supports. Technology Networks.
  • Recent developments in the chemistry and in the biological applic
  • The Study of Amidoxime-Functionalized Cellulose Separate Th(IV)
  • Expression, surface immobilization, and characterization of functional recombinant cannabinoid receptor CB2. PMC.
  • Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands. Langmuir.
  • Tips on ligand immobilization and kinetic study using surface plasmonresonance.
  • Inorganic Materials as Supports for Covalent Enzyme Immobiliz
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. uobabylon.edu.iq.
  • Recent Strategies for the Immobiliz
  • Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals.
  • Binding mechanism of amidoxime functional group on chelating resins toward gallium(III) in Bayer liquor.
  • Synthesis process of pyridine-N-oxide.
  • Pyridine-N-oxide. Wikipedia.
  • Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • Pyridine N-Oxide deriv
  • Recent trends in the chemistry of pyridine N-oxides.
  • Recent Progress on Pyridine N-Oxide in Organic Transform
  • Reaction of pyridine N-oxides with Grignard reagents.
  • Pyridine-4-carboxylic acid N-oxide - Safety D
  • Reaction of N-(4-pyridylmethyl)-amide N-oxides with acetic anhydride. R Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of Pyridine-4-carboxamidoxime N-oxide Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and crystallization of Pyridine-4-carboxamidoxime N-oxide (PCAO) metal complexes. PCAO is a highly versatile ligand utilized in the development of metal-organic frameworks (MOFs) and coordination polymers. However, its strong tendency for supramolecular self-assembly presents significant challenges during transition metal and lanthanide complexation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure successful crystallization.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do I only recover crystals of the uncomplexed PCAO ligand when mixing it with metal salts (e.g., Mn, Cu, Ln) in methanol? Mechanistic Causality: This is the most common issue encountered with PCAO. When crystallized in protic solvents like methanol, the ligand preferentially self-assembles (1)[1]. The hydroxycarbamimidoyl group is coplanar with the aromatic ring, facilitating strong O—H⋯O and N—H⋯O intermolecular hydrogen bonds between the oxime and N-oxide groups[1]. This creates highly stable 2D supramolecular layers featuring R³₄(24) ring motifs[1]. The thermodynamic stability of this hydrogen-bonded network outcompetes the kinetics of metal coordination, leading to the crystallization of the uncomplexed ligand even when mixed with metal salts like Mn, Cu, Ce, Nd, Er, and Pr (2)[2]. Solution: To break this self-assembly, you must alter the solvent environment and the ligand's electronic state. Transitioning to a solvent with a higher donor number (e.g., DMF or DMSO) disrupts the intermolecular hydrogen bonding. Additionally, introducing a weak base (such as triethylamine) deprotonates the oxime group, increasing its nucleophilicity and forcing coordination to the metal center.

Q2: My complex precipitates immediately as an amorphous powder instead of forming single crystals. How can I control the nucleation rate? Mechanistic Causality: Rapid precipitation occurs when the supersaturation level is reached too quickly. This is often due to the high thermodynamic affinity between the deprotonated oximate anion and the metal cation (especially with hard Lewis acids like lanthanides), which causes chaotic, multi-site nucleation. Solution: Implement a liquid-liquid diffusion (layering) technique. By creating a physical gradient between the metal salt solution and the ligand solution using an intermediate "buffer" solvent layer, you control the diffusion rate. This lowers the nucleation kinetics, allowing for the slow, ordered growth of X-ray quality single crystals.

Q3: How does the oxidation state of the metal affect the crystallization of PCAO complexes? Mechanistic Causality: The N-oxide moiety in PCAO can act as a non-innocent ligand and, under certain conditions, facilitate oxotransfer reactions. When using redox-active metals like Mn(II) or Cu(I)/Cu(II), the N-oxide group can induce unintended oxidation of the metal center if the reaction is exposed to atmospheric oxygen or elevated temperatures. Solution: Conduct complexation reactions for redox-sensitive metals under an inert atmosphere (N₂ or Ar) using degassed solvents. Keep crystallization temperatures strictly ambient or sub-ambient (4°C) to suppress redox side-reactions.

Section 2: Standardized Experimental Protocols

Protocol A: Base-Assisted Liquid-Liquid Layering for Metal-PCAO Complexation

This self-validating protocol is designed to suppress ligand self-assembly and promote slow crystal growth.

  • Ligand Preparation: Dissolve 0.1 mmol of Pyridine-4-carboxamidoxime N-oxide in 2.0 mL of N,N-dimethylformamide (DMF) in a clean glass vial.

  • Deprotonation: Add 0.11 mmol (1.1 equivalents) of triethylamine (TEA) to the ligand solution. Stir for 10 minutes at room temperature.

    • Self-Validation Check: A slight color change (often a deepening of yellow/orange depending on purity) may occur, indicating successful oximate anion formation.

  • Metal Preparation: In a separate vial, dissolve 0.1 mmol of the target metal salt (e.g., Cu(NO₃)₂·3H₂O or MnCl₂·4H₂O) in 2.0 mL of methanol.

  • Layering (The Gradient): In a narrow crystallization tube (e.g., an NMR tube or a thin 5 mm glass vial), carefully pipette the DMF/Ligand solution to the bottom.

  • Buffer Layer: Gently overlay 1.0 mL of a 1:1 DMF/Methanol mixture using a syringe or fine glass pipette, ensuring the interface remains undisturbed.

  • Metal Addition: Carefully layer the Methanol/Metal solution on top of the buffer layer.

  • Crystallization: Seal the tube tightly with Parafilm and leave it undisturbed in a dark, vibration-free environment at 20°C. Crystals suitable for X-ray diffraction typically form at the interface within 7 to 14 days.

Section 3: Quantitative Data Presentation

Table 1: Solvent & Condition Matrix for PCAO Crystallization

Solvent SystemAdditiveDominant InteractionExpected Crystallization Outcome
100% MethanolNoneIntermolecular H-BondingUncomplexed Ligand (R³₄(24) motifs)
Methanol / WaterNoneH-Bonding / HydrationUncomplexed Ligand Hydrate
DMF / MethanolNoneWeak CoordinationMixture: Ligand + Poorly Crystalline Complex
DMF / Methanol Triethylamine (TEA) Metal-Oximate Coordination High-Quality Metal-PCAO Single Crystals
DMSO / EthanolNaOH (aq)Strong Metal CoordinationRapid Precipitation (Amorphous Powder)

Section 4: Visualizations

Troubleshooting Start Reaction: Metal Salt + PCAO Solvent Solvent & Condition Selection Start->Solvent Protic Protic Solvents (e.g., MeOH) No Base Solvent->Protic Standard Method Aprotic Aprotic Solvents (e.g., DMF) + Triethylamine Solvent->Aprotic Optimized Method SelfAssembly Ligand Self-Assembly (Strong O-H...O H-Bonds) Protic->SelfAssembly H-Bonding Dominates Coordination Metal-Ligand Coordination (Oximate Affinity) Aprotic->Coordination Deprotonation Disrupts H-Bonds Result1 Issue: Uncomplexed Ligand Crystals SelfAssembly->Result1 Result2 Success: Metal-PCAO Complex Coordination->Result2

Troubleshooting workflow for PCAO crystallization based on solvent and pH conditions.

Pathway N1 PCAO Ligand N2 Deprotonation (TEA Addition) N1->N2 N3 Oximate Anion Formation N2->N3 N4 Metal Cation Addition N3->N4 N5 Slow Diffusion (Layering) N4->N5 N6 Target Complex Crystallization N5->N6

Step-by-step mechanistic pathway for base-assisted metal-PCAO complexation.

References

  • Source: PMC (National Institutes of Health)
  • Title: Pyridine-4-carboxamidoxime N-oxide (Article)

Sources

Overcoming steric hindrance in Pyridine-4-carboxamidoxime N-oxide coordination

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: Pyridine-4-carboxamidoxime N-oxide Coordination

Introduction: Welcome to the technical support guide for researchers working with Pyridine-4-carboxamidoxime N-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coordination of this versatile but sterically demanding ligand. The unique structure of Pyridine-4-carboxamidoxime N-oxide, featuring a bulky carboxamidoxime group and a polar N-oxide moiety, presents specific challenges in achieving desired coordination geometries. This guide is designed to provide both fundamental understanding and actionable protocols to help you overcome these synthetic hurdles.

The core challenge often lies in steric hindrance—a phenomenon where the physical bulk of the ligand's own functional groups obstructs its approach to a metal center, slowing or preventing the desired reaction.[1][2] In the case of Pyridine-4-carboxamidoxime N-oxide, the carboxamidoxime group can interfere with the N-oxide's ability to coordinate, or clash with other ligands in the coordination sphere. This guide will explore scientifically-grounded strategies to mitigate these effects.

Visualizing the Challenge: The Structure of the Ligand

Before troubleshooting, it is crucial to understand the ligand's structure and the origin of the steric strain. The diagram below illustrates the key functional groups and potential points of steric conflict.

Caption: Structure of Pyridine-4-carboxamidoxime N-oxide highlighting coordination sites and the bulky nature of the carboxamidoxime group.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Coordination Complex

Q: My reaction results in a low yield of the target complex, or I only recover the starting materials. What are the likely causes and how can I fix it?

A: This is the most common issue when dealing with sterically demanding ligands. The activation energy for the coordination reaction is likely too high due to steric repulsion.[1] Here are the primary causes and solutions:

Probable Cause 1: Inappropriate Solvent Choice The solvent is not merely a medium but an active participant in the coordination process.[3][4] A poorly chosen solvent can fail to adequately solvate the precursors or may coordinate too strongly to the metal, preventing the bulkier ligand from binding.

Recommended Solutions:

  • Solvent Screening: Systematically vary the solvent. Polar, coordinating solvents can sometimes facilitate the reaction by forming a transient, more reactive solvated-metal intermediate.[3][5] Conversely, non-polar solvents may reduce competitive binding, allowing the primary ligand to coordinate despite its bulk.[6]

  • Use of Solvent Mixtures: A mixture of a polar and a non-polar solvent can sometimes provide the optimal balance of solubility and reactivity.

Solvent ClassExamplesDonor Number (DN)Dielectric Constant (ε)Rationale for Use
Non-Coordinating Toluene, Hexane, ChloroformLow (< 5)Low (2-5)Minimizes solvent competition at the metal center.
Weakly Coordinating Acetonitrile, AcetoneMedium (14-17)High (37-21)Balances precursor solubility and moderate coordination.
Strongly Coordinating DMSO, DMF, PyridineHigh (29-33)High (47-38)Can help break up ligand or metal salt aggregates.[5]
Protic Methanol, EthanolMedium (~19)High (~33)Can participate in hydrogen bonding, potentially altering ligand conformation.

Probable Cause 2: Unfavorable Reaction Temperature Coordination reactions are governed by both thermodynamics and kinetics.[7] The formation of a sterically hindered complex may be kinetically slow at low temperatures, while at high temperatures, the complex might be thermodynamically unstable and prone to dissociation.[8][9]

Recommended Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Low Temperature: Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically most stable product, assuming the activation barrier can be overcome.

    • High Temperature: Increasing the temperature can provide the necessary energy to overcome the steric activation barrier.[10] However, this can also lead to decomposition or the formation of unwanted side products. A carefully controlled temperature gradient experiment is recommended.

Experimental Protocol 1: Temperature Gradient Synthesis
  • Setup: In a multi-position heating block, prepare several identical reaction vials with your metal salt and Pyridine-4-carboxamidoxime N-oxide in the chosen solvent.

  • Temperature Range: Set the heating block to create a temperature gradient across the vials (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).

  • Execution: Allow the reactions to proceed for a set time (e.g., 24 hours).

  • Analysis: After cooling, isolate the products from each vial and analyze the yield and purity (e.g., by NMR, LC-MS, or X-ray powder diffraction). This will identify the optimal temperature for overcoming the kinetic barrier without causing decomposition.[11]

Probable Cause 3: Inflexible Coordination Sphere Sometimes, the metal precursor itself is too rigid. If the existing ligands on the metal salt are strongly bound, the substitution reaction with the bulky Pyridine-4-carboxamidoxime N-oxide will be disfavored.

Recommended Solutions:

  • Vary the Metal Precursor: Use a metal salt with more labile (easily displaced) ligands. For example, triflates (OTf⁻) or perchlorates (ClO₄⁻) are often more labile than halides (Cl⁻, Br⁻).

  • Introduce an Ancillary Ligand: An ancillary, or co-ligand, can be used to control the steric and electronic properties of the final complex.[12][13] A small, flexible co-ligand can occupy some coordination sites, leaving a specifically shaped pocket for the bulkier primary ligand to bind.[14]

Issue 2: Formation of Undesired Polymeric Species or Isomers

Q: My reaction produces an insoluble powder, likely a coordination polymer, instead of the discrete molecular complex I want. How can I prevent this?

A: This issue arises because Pyridine-4-carboxamidoxime N-oxide has multiple potential donor atoms (the N-oxide oxygen, the oxime nitrogen, and the oxime oxygen), making it a candidate for acting as a bridging ligand between multiple metal centers.

Probable Cause 1: High Reactant Concentration High concentrations favor intermolecular reactions, leading to polymerization.

Recommended Solution:

  • High-Dilution Conditions: Perform the synthesis under high-dilution conditions. This can be achieved by slowly adding a solution of the ligand to a solution of the metal salt over a long period (e.g., using a syringe pump). This maintains a low instantaneous concentration of the ligand, favoring intramolecular chelation over intermolecular bridging.

Probable Cause 2: Steric Clashes Favor Bridging If the ligand cannot comfortably arrange itself around a single metal center due to steric hindrance, it may adopt a lower-energy bridging conformation to satisfy the metal's coordination number.[15]

Recommended Solutions:

  • Use of Bulky Ancillary Ligands: This is counterintuitive, but introducing a very bulky, non-bridging ancillary ligand can block off potential coordination sites on the metal, preventing polymerization and forcing the formation of a discrete complex.[16]

  • Solvent Choice: As discussed previously, the coordinating ability of the solvent can play a role. A coordinating solvent can temporarily block sites on the metal, preventing bridging interactions until the desired chelation can occur.[17]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues.

G start Problem: Low/No Yield or Wrong Product q1 Is the reaction temperature optimized? start->q1 sol1 Perform Temperature Gradient Synthesis [Protocol 1] q1->sol1 No q2 Is the solvent appropriate? q1->q2 Yes sol1->q2 sol2 Screen Solvents (Polar, Non-polar, Mixtures) q2->sol2 No q3 Are you forming polymers? q2->q3 Yes sol2->q3 sol3 Use High Dilution / Syringe Pump Addition q3->sol3 Yes q4 Could an ancillary ligand help? q3->q4 No sol3->q4 sol4 Introduce small or bulky ancillary ligands to control geometry q4->sol4 Yes q5 Is the kinetic barrier insurmountable under standard conditions? q4->q5 No end_node Successful Coordination sol4->end_node sol5 Advanced Technique: High-Pressure Synthesis q5->sol5 Yes q5->end_node No, re-evaluate system sol5->end_node

Caption: A step-by-step workflow for troubleshooting coordination issues with sterically hindered ligands.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance and how does it affect Pyridine-4-carboxamidoxime N-oxide? A: Steric hindrance is the slowing of chemical reactions due to spatial bulk.[18] It arises from non-bonded repulsive interactions when atoms are forced into close proximity. For Pyridine-4-carboxamidoxime N-oxide, the carboxamidoxime group (-C(=NOH)NH2) is relatively large. When the ligand attempts to coordinate to a metal center, this group can physically clash with other ligands already present on the metal or with other molecules of the same ligand trying to coordinate. This repulsion increases the energy of the transition state, making the coordination process less favorable.[2] Studies on substituted pyridine N-oxides have shown that even smaller groups like methyl substituents can significantly restrict coordination modes.[15][19]

Q2: Can I modify the ligand to reduce steric hindrance? A: Yes, synthetic modification is a powerful strategy. If your synthetic route allows, you could replace the -NH2 group with a smaller amine or alter the linker between the pyridine ring and the carboxamidoxime group to increase flexibility. However, this creates a new ligand with different electronic and coordinating properties, which must be considered.

Q3: Are there any advanced techniques for particularly stubborn cases? A: Yes. For reactions with very high activation barriers, high-pressure synthesis can be effective.[20] Applying high pressure (in the GPa range) can force molecules closer together, overcoming steric repulsion and promoting the formation of novel, densely packed structures that are inaccessible at ambient pressure.[21][22][23] This technique requires specialized equipment (e.g., a diamond anvil cell) but can be a powerful tool for exploring new coordination chemistry.[24]

Q4: How does the N-oxide group influence coordination compared to a simple pyridine? A: The N-oxide group is a unique functional group. It is a strong hydrogen bond acceptor and possesses a highly polar N⁺-O⁻ bond.[25] This makes the oxygen atom the primary coordination site for most metals.[26] Compared to the nitrogen in a standard pyridine ring, the N-oxide oxygen is a weaker base but can still form stable complexes.[27] The N-oxide group also increases the electron density on the pyridine ring at the 2- and 4-positions, which can influence secondary interactions and the overall electronic properties of the resulting complex.[25]

Q5: How do I choose an appropriate ancillary ligand? A: The choice depends on your goal.

  • To reduce overall steric bulk: Choose a small, monodentate ligand like carbon monoxide (CO), or a small bidentate ligand like ethylenediamine (en).

  • To block sites and prevent polymerization: Choose a bulky, "spectator" ligand that will occupy a large portion of the coordination sphere but not interfere electronically. Examples include bulky phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs).[16] The key is to select a ligand that complements the shape and electronics of Pyridine-4-carboxamidoxime N-oxide.[28]

References

  • Farabi University. The role of the solvents in coordination chemistry.
  • Scribd. Temperature_Effect_Expanded (1) | PDF | Coordination Complex | Ligand.
  • Allen. How does tempertaure affect the stability of coordination compounds?
  • ACS.org. O−N+ Coordination Bond Denticity of Pyridine N‐Oxide. (2025).
  • Aakash Institute. Stability of Coordination Compounds & Stability of a Complex Ion | AESL.
  • MDPI. Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. (2025).
  • ACS Publications. Thermodynamic, Spectroscopic, and Computational Studies of Lanthanide Complexation with Diethylenetriaminepentaacetic Acid: Temperature Effect and Coordination Modes | Inorganic Chemistry. (2011).
  • ACS Publications. The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen | Crystal Growth & Design. (2025).
  • PMC. Effect of temperature on structural properties and antibacterial performance of Fe–Co–Al@BTC MOF: A molecular docking and computational perspective. (2025).
  • RSC Publishing. Role of solvents in coordination supramolecular systems.
  • ACS Publications. Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons | Organometallics. (2022).
  • CCS Chemistry. Chemical Synthesis Driven by High Pressure. (2025).
  • PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021).
  • ResearchGate. Structural Chemistry of Metal Coordination Complexes at High Pressure.
  • ResearchGate. Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc | Request PDF.
  • PMC. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.
  • NSF PAR. Role of Solvent Coordination in the Multi-electron Redox Cycle of Nickel Diethyldithiocarbamate. (2024).
  • Wikipedia. Pyridine-N-oxide.
  • ResearchGate. Ancillary Ligand Steric Effects and Cyclometalating Ligand Substituents Control Excited-State Decay Kinetics in Red-Phosphorescent Platinum Complexes.
  • ACS Publications. Inorganic Tricarbonate: High-Pressure Synthesis and Structure of K2C3O7 | Journal of the American Chemical Society. (2026).
  • Dalton Transactions (RSC Publishing). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes.
  • ACS Publications. Ancillary Steric Effects on the Activation of SiH Bonds in Arylsilazido Rare-Earth Compounds. (2021).
  • International Journal of Engineering Trends and Technology. Synthesis of the Complex Compounds of Zn (II) and Co (II) with Isoniazid (Pyridine-4-Carbohydrazide).
  • ACS Publications. Effect of Ancillary Ligand in Cyclometalated Ru(II)–NHC-Catalyzed Transfer Hydrogenation of Unsaturated Compounds | Inorganic Chemistry. (2018).
  • MDPI. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. (2023).
  • EPub Bayreuth. High-pressure synthesis, structure, and properties of rare-earth (poly-) nitrides and carbonitrides.
  • PMC. Restriction of reaction sites on metal-sulfide cores induced by steric repulsion of bis-N-heterocyclic carbene ligands in trinuclear complexes bearing triply bridging sulfide ligands. (2024).
  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023).
  • MDPI. Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. (2023).
  • Wikipedia. Transition metal complexes of pyridine-N-oxides and amine oxides.
  • PMC. High-Pressure Synthesis of Pnictogen Nitrides.
  • ResearchGate. Fig. S1 The structures of pyridine N-oxide derivatives.
  • ResearchGate. Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals | Request PDF. (2025).
  • RSC Publishing. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • ChemicalBook. Pyridine-4-carboxylic acid N-oxide - Safety Data Sheet. (2025).
  • Benchchem. A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry.
  • arkat usa. Recent trends in the chemistry of pyridine N-oxides.
  • Benchchem. overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. (2022).
  • PMC. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Benchchem. Role of N-oxide group in pyridine derivatives.

Sources

Minimizing side reactions during Pyridine-4-carboxamidoxime N-oxide N-oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the N-oxidation of Pyridine-4-carboxamidoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis of the desired N,N'-dioxide.

Introduction: The Challenge of Selective N-Oxidation

The synthesis of Pyridine-4-carboxamidoxime N-oxide is a critical step in various pharmaceutical development pathways. The molecule presents a unique challenge due to the presence of two nitrogen atoms susceptible to oxidation: the pyridine ring nitrogen and the nitrogen of the amidoxime group. Achieving selective oxidation of the pyridine nitrogen to form the N-oxide without over-oxidation or decomposition is paramount for obtaining a high yield of the pure desired product.

This guide will address common issues encountered during this synthesis, focusing on the selection of appropriate oxidizing agents, reaction conditions, and analytical techniques to monitor the reaction and identify byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyridine-N-Oxide

Question: My reaction is resulting in a low yield of the target Pyridine-4-carboxamidoxime N-oxide. What are the likely causes and how can I improve the yield?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, or the formation of undesired side products. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For many N-oxidations, 1.1 to 1.5 equivalents of the oxidant are a good starting point.[1] However, for less reactive pyridines, a larger excess may be necessary.

    • Reaction Time and Temperature: The N-oxidation of pyridines can be slow, especially with electron-withdrawing groups.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature. Be aware that higher temperatures can also promote side reactions.

  • Degradation:

    • Harsh Oxidizing Conditions: Strong oxidants or highly acidic/basic conditions can lead to the degradation of the amidoxime functional group. Consider using milder and more selective oxidizing agents.

  • Side Product Formation:

    • Over-oxidation: The formation of the N,N'-dioxide (oxidation of both the pyridine and amidoxime nitrogens) is a common side reaction. This is often favored by strong, non-selective oxidizing agents and prolonged reaction times.

    • Ring Opening or Rearrangement: Aggressive oxidation conditions can sometimes lead to the opening of the pyridine ring or other rearrangements.

Recommended Actions:

  • Optimize Oxidant Choice: If you are using a strong, non-selective oxidant like peracetic acid generated in situ from hydrogen peroxide and acetic acid, consider switching to a milder or more selective reagent.[3][4] Urea-hydrogen peroxide (UHP) is an excellent alternative as it is a stable, inexpensive, and easily handled solid that releases hydrogen peroxide in a controlled manner.[5][6][7][8] Meta-chloroperoxybenzoic acid (m-CPBA) is another common and effective reagent for N-oxidations.[9][10]

  • Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature.[1] This can help to control the exothermicity of the reaction and minimize side product formation.

  • Monitor Reaction Progress: Regularly sample the reaction mixture and analyze it by TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts. This will help you determine the optimal reaction time and prevent over-oxidation.

Issue 2: Formation of an Inseparable Mixture of Products

Question: I am observing multiple spots on my TLC plate that are difficult to separate by column chromatography. How can I improve the selectivity of the reaction to favor the desired mono-N-oxide?

Answer:

The formation of multiple products, often the starting material, the desired mono-N-oxide, and the over-oxidized N,N'-dioxide, is a frequent challenge. Improving selectivity is key.

  • Causality: The nucleophilicity of the pyridine nitrogen is generally higher than that of the amidoxime nitrogen, favoring the initial formation of the desired N-oxide. However, under forcing conditions or with highly reactive oxidants, the second oxidation can occur.

Strategies for Enhancing Selectivity:

  • Choice of Oxidizing Agent and Stoichiometry:

    • Urea-Hydrogen Peroxide (UHP): This reagent is known for its mild and often selective oxidation of nitrogen heterocycles.[6][8] Using a controlled amount (e.g., 1.0-1.2 equivalents) of UHP can significantly favor the formation of the mono-N-oxide.

    • m-CPBA: While effective, m-CPBA can sometimes lead to over-oxidation if not used carefully.[1][11] Precise control of stoichiometry is crucial.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the oxidation.

    • Protic solvents like acetic acid can activate hydrogen peroxide but may also lead to more aggressive oxidation.[12]

    • Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used with m-CPBA and can offer better control.[13]

  • pH Control: In some cases, buffering the reaction mixture can help to control the reactivity of the oxidant and improve selectivity.

Experimental Protocol Suggestion:

A recommended starting point for a selective mono-N-oxidation would be the use of Urea-Hydrogen Peroxide in a suitable solvent.

ParameterRecommended ConditionRationale
Oxidizing Agent Urea-Hydrogen Peroxide (UHP)Mild, stable, and selective for N-oxidation of heterocycles.[5][6]
Stoichiometry 1.1 - 1.2 equivalentsMinimizes over-oxidation to the N,N'-dioxide.
Solvent Acetic Acid or DichloromethaneAcetic acid can facilitate the reaction, while DCM is a good choice for m-CPBA.
Temperature 0 °C to room temperatureControls the reaction rate and reduces the likelihood of side reactions.
Monitoring TLC (e.g., with a mobile phase of DCM/Methanol) or LC-MSEssential for determining the reaction endpoint and avoiding over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-oxidation of Pyridine-4-carboxamidoxime?

A1: The most common side product is the Pyridine-4-carboxamidoxime N,N'-dioxide, resulting from the oxidation of both the pyridine ring nitrogen and the amidoxime nitrogen. This is particularly prevalent when using strong oxidizing agents or a large excess of the oxidant.

Q2: How can I confirm the formation of the desired N-oxide and distinguish it from the starting material and the N,N'-dioxide?

A2: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): The mass spectrum will show the expected molecular ion peak for the N-oxide (M+16 relative to the starting material) and the N,N'-dioxide (M+32 relative to the starting material).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the pyridine ring will typically shift downfield upon N-oxidation.

    • ¹³C NMR: The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, will also show a characteristic shift.

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration can often be observed in the fingerprint region of the IR spectrum.

Q3: Are there any safety precautions I should be aware of when performing N-oxidation reactions?

A3: Yes, safety is paramount.

  • Peroxides: Many oxidizing agents, including hydrogen peroxide, UHP, and m-CPBA, are peroxides and can be explosive, especially when concentrated or in the presence of metal catalysts.[9] Always handle them with care, behind a safety shield, and avoid heating them to high temperatures.

  • Exothermic Reactions: N-oxidation reactions can be exothermic.[1] It is crucial to add the oxidizing agent portion-wise or via a dropping funnel to control the reaction temperature and prevent a runaway reaction.

  • Quenching: After the reaction is complete, it is good practice to quench any unreacted peroxide. A solution of sodium sulfite or sodium thiosulfate is commonly used for this purpose.[1]

Q4: Can I use hydrogen peroxide directly for the N-oxidation?

A4: While 30% hydrogen peroxide in acetic acid is a classic method for N-oxidation, it can be less selective and lead to over-oxidation.[14] The use of Urea-Hydrogen Peroxide (UHP) is often preferred as it provides a more controlled release of hydrogen peroxide and is a solid, making it easier and safer to handle.[8]

Experimental Workflow and Visualization

Workflow for Minimizing Side Reactions

The following diagram illustrates a systematic approach to optimizing the N-oxidation of Pyridine-4-carboxamidoxime.

experimental_workflow cluster_start Start cluster_reaction Reaction Optimization cluster_analysis Analysis & Workup cluster_outcome Outcome start Pyridine-4-carboxamidoxime oxidant Select Oxidant: 1. UHP (preferred) 2. m-CPBA start->oxidant conditions Control Conditions: - Stoichiometry (1.1-1.2 eq) - Temperature (0°C -> RT) - Solvent (AcOH or DCM) oxidant->conditions monitoring Monitor Progress (TLC/LC-MS) conditions->monitoring quench Quench Excess Oxidant (e.g., Na2SO3) monitoring->quench Reaction Complete side_product Side Products (e.g., N,N'-dioxide) monitoring->side_product Side Reactions Detected workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Desired N-Oxide purification->product

Caption: A workflow for optimizing the selective N-oxidation.

Potential Reaction Pathways

This diagram illustrates the desired reaction pathway versus the common side reaction.

reaction_pathway A Pyridine-4-carboxamidoxime B Desired Product: Pyridine-4-carboxamidoxime N-oxide A->B [O] (Controlled) C Side Product: N,N'-dioxide A->C [O] (Excess/Harsh) B->C [O] (Over-oxidation)

Caption: Desired vs. undesired oxidation pathways.

References

  • Organic Chemistry Portal. (n.d.). Hydrogen peroxide urea adduct, UHP. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1999). The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Letters, 1(2), 189–191.
  • SciSpace. (1999). The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles (1999) | Rajender S. Varma and | 171 Citations. Retrieved from [Link]

  • Rong, D., et al. (2009). Heterocyclic N-oxidation using urea hydrogen peroxide: a safe, convenient and effective source of hydrogen peroxide. Current Issues in Organic Chemistry, 63–71.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxide. ARKIVOC, 2001(i), 242-268.
  • Google Patents. (n.d.). EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • Singh, A. K., et al. (2017). Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journal of Organic Chemistry, 13, 1148–1154.
  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved from [Link]

  • ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(1), 69-74.
  • ResearchGate. (n.d.). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14-. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Kimia. (2025, July 13). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Journal of Scientific and Engineering Research. (2025, October 4). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]

  • Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Pendidikan Kimia. (2015, July 31). Approaches To Determining the Oxidation State of Nitrogen and Carbon Atoms in Organic Compounds for High School Students. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation–reduction (redox) reactions. Retrieved from [Link]

  • PMC. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2024, October 25). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • ACS Publications. (2015, July 31). Approaches To Determining the Oxidation State of Nitrogen and Carbon Atoms in Organic Compounds for High School Students. Retrieved from [Link]

  • Chemistry with Dr. B. (n.d.). Oxidation Numbers. Retrieved from [Link]

Sources

Validation & Comparative

Absolute Purity Validation of Pyridine-4-carboxamidoxime N-oxide: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines and supramolecular chemistry advance, the demand for rigorous purity validation of complex heterocyclic building blocks has intensified. Pyridine-4-carboxamidoxime N-oxide is a highly polar, nitrogen-rich compound that presents unique analytical challenges. Its dual functionality—an N-oxide ring and an amidoxime moiety—makes traditional chromatographic purity assessments prone to significant bias.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of Pyridine-4-carboxamidoxime N-oxide, demonstrating why qNMR is the superior, self-validating choice for this class of molecules.

The Causality of Analytical Choice: Why qNMR Outperforms HPLC

The Limitations of HPLC-UV for Heterocycles

Standard purity assessment via HPLC-UV relies on the area percent method, which assumes that all components in a mixture possess a similar response factor at the detection wavelength 1. However, the oxidation of the pyridine nitrogen significantly alters the UV extinction coefficient compared to its synthetic precursors (e.g., 4-cyanopyridine or unoxidized pyridine-4-carboxamidoxime). Consequently, HPLC-UV often over-reports or under-reports impurity levels because it measures UV absorbance rather than actual molecular quantity 2. Furthermore, the highly polar N-oxide group frequently interacts with residual silanols on C18 columns, causing peak tailing and integration errors.

The qNMR Advantage: A Primary Analytical Method

qNMR bypasses these chromatographic limitations. It is a primary analytical method where the fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei 1. By comparing the integral of the analyte to a certified internal standard, absolute purity can be determined without requiring a reference standard of the analyte itself 3.

Comparison Analyte Pyridine-4-carboxamidoxime N-oxide HPLC HPLC-UV Analysis Analyte->HPLC qNMR qNMR Analysis Analyte->qNMR HPLC_Lim Requires Reference Standards Prone to UV Response Bias HPLC->HPLC_Lim qNMR_Adv Primary Ratio Method No Analyte Standard Needed qNMR->qNMR_Adv

Logical comparison of HPLC-UV versus qNMR for absolute purity determination.

Comparative Performance Data

When assessing Pyridine-4-carboxamidoxime N-oxide, qNMR provides a more accurate representation of the composition by eliminating UV response bias. The table below summarizes the methodological performance of both techniques.

ParameterHPLC-UV (Area %)¹H qNMR (Mass Fraction %)Causality & Scientific Rationale
Quantitation Principle Separation & UV AbsorptionNuclear Spin ProportionalityqNMR directly measures molar concentration; HPLC measures variable UV response 1.
Reference Standard Required for Analyte & ImpuritiesUniversal Internal Standard (IS)qNMR eliminates the need for a specific, hard-to-synthesize analyte standard 3.
Accuracy (Purity) Prone to over/under-estimationAbsolute Mass Fraction (%)HPLC is biased by differing UV extinction coefficients of the N-oxide vs. precursors 2.
Precision (RSD) ~1.0 - 2.0%< 1.0%When T1​ relaxation is properly accounted for, qNMR precision rivals chromatography 4.
Analysis Time 20-40 mins (incl. equilibration)10-15 minsqNMR requires no column equilibration or complex mobile phase preparation.

Experimental Methodology: Self-Validating qNMR Protocol

To ensure metrological traceability and absolute accuracy, the following protocol is designed as a self-validating system . Every step includes a mechanistic check to prevent data distortion.

Step 1: Internal Standard (IS) Selection & Suitability
  • Action: Select Maleic Acid (NIST Traceable CRM) as the internal standard.

  • Causality: The calibrant must be non-hygroscopic, stable, and its resonance signal must be distinct. Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with the aromatic pyridine protons of Pyridine-4-carboxamidoxime N-oxide (typically found between 8.0–8.5 ppm) 5.

Step 2: Gravimetric Preparation
  • Action: Accurately co-weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a calibrated microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Causality: Because qNMR is a primary ratio method, the absolute accuracy of the final purity value is fundamentally limited by the gravimetric precision of this step [[1]]().

Step 3: T1​ Relaxation Validation (System Check)
  • Action: Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest relaxing proton of interest. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ .

  • Causality: A D1​ of 5×T1​ ensures >99.3% magnetization recovery between scans. Failing to allow complete relaxation leads to signal saturation, meaning the integral will no longer accurately reflect the true number of nuclei 6.

Step 4: Data Acquisition
  • Action: Acquire ¹H NMR spectra using a 90° pulse (e.g., zg pulse program) with sufficient scans (typically 64) to achieve a Signal-to-Noise (S/N) ratio > 150:1 for the analyte peaks.

  • Causality: High S/N is required to quantify trace impurities down to the 0.1% level, allowing qNMR to rival the sensitivity of chromatography 4.

Step 5: Processing and Integration
  • Action: Apply manual phase and baseline correction. Integrate the peaks over a frequency range equivalent to 64 times the full width at half height (FWHH).

  • Causality: Automated processing can distort integrals. Integrating over 64×FWHH ensures that 99% of the entire Lorentzian signal intensity is captured, preventing underestimation of the mass fraction [[6]]().

qNMR_Workflow Start Pyridine-4-carboxamidoxime N-oxide Batch Sample IS Select Internal Standard (IS) e.g., Maleic Acid (NIST Traceable) Start->IS Prep Gravimetric Co-dissolution in DMSO-d6 IS->Prep T1 T1 Relaxation Measurement Ensure D1 > 5 × T1 Prep->T1 Acq 1H NMR Acquisition (zg30/zg90, high S/N) T1->Acq Validated Parameters Process Manual Phase & Baseline Correction Integration (64 × FWHH) Acq->Process Calc Absolute Purity Calculation (Mass Fraction %) Process->Calc

qNMR purity validation workflow ensuring metrological traceability and absolute quantitation.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)."[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." [Link]

  • American Chemical Society (ACS Publications). "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." [Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." [Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." [Link]

Sources

Safety Operating Guide

Pyridine-4-carboxamidoxime N-oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers on the safe handling of specialized organic ligands. Pyridine-4-carboxamidoxime N-oxide (C₆H₇N₃O₂) is a highly versatile compound, often utilized in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. However, the exact structural features that make it useful—the localized N-oxide dipole and the bidentate chelating amidoxime moiety—also dictate strict operational and disposal parameters.

We do not simply follow disposal rules; we engineer safety based on molecular properties. Below is the authoritative, step-by-step guide to the proper operational handling and disposal of Pyridine-4-carboxamidoxime N-oxide, designed to ensure regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first understand the mechanistic hazards of the molecule. The pyridine N-oxide group is hygroscopic and can act as a mild oxidizing agent, while the amidoxime group (-C(NH₂)=NOH) is a strong metal chelator. Mixing this compound with incompatible waste streams (e.g., strong reducing agents or heavy metals) can lead to unintended exothermic reactions or complexation.

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description Mechanistic Implication
Chemical Formula C₆H₇N₃O₂ High nitrogen content requires specialized thermal destruction (NOx scrubbers).
Physical State Solid (Crystalline Powder) Aerosolization risk; requires dust-minimization protocols[1].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) Direct contact disrupts lipid bilayers; respiratory irritant[1],.

| EPA Waste Code | Unlisted (Managed as Characteristic Solid) | Parent pyridine is F005[2], but this solid derivative is managed as generic hazardous organic waste[3]. |

Routine Laboratory Disposal Workflow

This protocol ensures that your waste management is a self-validating system. By following these steps, the physical state and containment of the waste inherently prove compliance during an Environmental Health and Safety (EH&S) or EPA inspection.

Step 1: Waste Segregation & Compatibility Check
  • Action: Isolate Pyridine-4-carboxamidoxime N-oxide into a dedicated "Solid Organic Waste" stream.

  • Causality: N-oxides are thermally sensitive when exposed to strong reducing agents[4]. Furthermore, because the amidoxime group is a chelator, introducing it to heavy metal waste can create stable, toxic coordination complexes that complicate downstream wastewater treatment.

Step 2: Primary Containment
  • Action: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container with a PTFE-lined cap.

  • Causality: Pyridine derivatives can degrade low-density plastics. HDPE provides an optimal moisture barrier, preventing the hygroscopic N-oxide from absorbing ambient humidity and caking, which complicates final incineration[4].

Step 3: RCRA-Compliant Labeling
  • Action: Attach a standard Hazardous Waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Pyridine-4-carboxamidoxime N-oxide (Toxic/Irritant Solid)".

  • Causality: The EPA Subpart K regulations for academic and research laboratories mandate that chemical mixtures be identified by percent or volume compositions of every component[5]. Unlabeled containers are the leading cause of RCRA violations.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA secondary containment bin.

  • Causality: The National Research Council and EPA emphasize that chemical waste must be accumulated at or near the point of generation. Containers must be removed from the SAA within three days of becoming full, and total SAA volume must never exceed 55 gallons[5],[3].

Step 5: Final Treatment & Disposal
  • Action: Submit a waste collection request to EH&S for high-temperature rotary kiln incineration. Strictly prohibit sink disposal.

  • Causality: While some laboratory chemicals can be neutralized and flushed, synthetic organic N-oxides do not meet the criteria for drain disposal (low toxicity, high biological degradability)[3]. The American Chemical Society (ACS) strictly advises that only specific, approved soluble salts may be drain-disposed[6]. Incineration ensures complete thermal destruction into CO₂, H₂O, and NOₓ (which is captured by the facility's scrubbers).

Spill Response & Operational Logistics

In the event of a spill, the primary operational goal is to prevent the aerosolization of the irritating powder while avoiding the introduction of incompatible solvents.

SpillWorkflow Start Spill Detected: Pyridine-4-carboxamidoxime N-oxide Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Yes Large Large Spill (> 50g) Assess->Large No PPE Don PPE (N95, Nitrile Gloves, Goggles) Small->PPE Evacuate Evacuate Area & Contact EH&S Large->Evacuate Collect Carefully Sweep/Collect (Minimize Dust) PPE->Collect Incinerate Final Disposal: Licensed Incineration Evacuate->Incinerate EH&S Action Container Place in Compatible Waste Container Collect->Container Label Label: Hazardous Waste (Toxic/Irritant Solid) Container->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA SAA->Incinerate

Workflow for assessing and managing Pyridine-4-carboxamidoxime N-oxide spills.

Spill Recovery Methodology:

  • PPE Donning: Because the compound is a STOT SE 3 respiratory irritant[1], immediately don an N95 particulate respirator, nitrile gloves, and chemical splash goggles.

  • Dry Collection: Do not spray water directly onto the powder, as this can create a concentrated, irritating slurry. Instead, use a slightly damp absorbent pad or a dedicated anti-static brush to gently sweep the material into a dustpan.

  • Decontamination: Once the bulk solid is removed, wipe the area with a solvent in which the compound is soluble (e.g., a small amount of methanol or ethanol), and dispose of the contaminated wipes as solid hazardous waste[3].

References[6] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." EPA Subpart K Regulations. Available Here[4] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." OCRS Environmental Fact Sheets. Available Here[7] American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." Chemical Disposal Guidelines. Available Here[3] Montana Department of Environmental Quality. "EPA Hazardous Waste Codes." RCRA F-Listed Wastes. Available Here[1] Sigma-Aldrich. "Pyridine N-oxide 95 694-59-7." Safety Data Sheet. Available Here[5] Fisher Scientific. "SAFETY DATA SHEET - Pyridine-N-oxide." Hazardous Materials Handling. Available Here[2] Cayman Chemical. "Safety Data Sheet - Biphenyl-4-amidoxime." Amidoxime Toxicity Proxy. Available Here

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-4-carboxamidoxime N-oxide
Reactant of Route 2
Reactant of Route 2
Pyridine-4-carboxamidoxime N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。